molecular formula C19H25ClN5O2+ B078886 ASTRAZONE RED CAS No. 14097-03-1

ASTRAZONE RED

Cat. No.: B078886
CAS No.: 14097-03-1
M. Wt: 390.9 g/mol
InChI Key: TZXATTMVGZDPHM-UHFFFAOYSA-N
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Description

ASTRAZONE RED is a synthetic azo dye engineered for high-performance staining and labeling applications in biomedical and materials science research. Its core research value lies in its distinct chromophore structure, which confers strong absorption in the red wavelength region, making it an excellent candidate for histological staining, textile dyeing studies, and as a model compound for investigating photodegradation kinetics. The mechanism of action for this compound primarily involves the formation of covalent bonds and/or strong electrostatic interactions with specific functional groups on target substrates, such as amino groups in proteins or hydroxyl groups in cellulose fibers. Researchers utilize this compound to trace molecular interactions, study dye-cell binding affinities, and develop novel colorimetric detection assays. Its stability and vivid coloration also make it a valuable tool for prototyping and testing in the development of new dye-sensitized materials. This reagent is provided to the scientific community to facilitate advancements in analytical chemistry, histology, and polymer science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN5O2/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20/h6-11,14H,5,12-13H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXATTMVGZDPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN5O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864468
Record name 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethylethanaminium
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Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14097-03-1
Record name 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethylethanaminium
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URL https://commonchemistry.cas.org/detail?cas_rn=14097-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 11085
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Record name Ethanaminium, 2-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethyl-
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Record name 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethylethanaminium
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Record name [2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC RED 18 ION
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0945DF1A8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Astrazon Red Cationic Methine Dye: Technical Characterization & Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Astrazon Red 6B (C.I.[1][2][3][4][5] Basic Violet 7) is a cationic methine dye belonging to the hemicyanine (styryl) class. Unlike its azo-dye counterparts (e.g., Astrazon Red GTL/Basic Red 46), Astrazon Red 6B is characterized by a delocalized positive charge across a polymethine bridge connecting an indoline core to a substituted benzene ring.

While historically utilized in the textile industry for acrylic fiber dyeing, its physicochemical properties—specifically its lipophilic cationic nature —have repurposed it as a vital tool in biomedical research. It serves as a cost-effective potentiometric probe for mitochondrial membrane potential (


) and a model cationic drug for validating hydrogel and nanoparticle delivery systems.

Chemical & Physical Architecture

Structural Identity
  • Common Name: Astrazon Red 6B

  • Colour Index (C.I.): Basic Violet 7

  • CAS Number: 6441-82-3[2][3][4][5][6][7][8]

  • Molecular Formula:

    
    [2][4][8][9]
    
  • Molecular Weight: 417.42 g/mol [3][6][7]

  • Class: Cationic Methine (Styryl/Hemicyanine)

Chromophore Photophysics

The dye exhibits solvatochromism, where its spectral peaks shift based on solvent polarity.

Property Value (Aqueous/PBS) Value (Ethanol/DMSO)

| Absorbance Max (


)  | 545 nm | 552 nm |
| Emission Max (

)
| 575 nm | 585 nm | | Appearance | Dark red-violet powder | Deep magenta solution | | Solubility | ~10 g/L (Water) | High (Ethanol, DMSO) |[2]
Structural Resonance

The cationic charge is not localized to a single nitrogen atom but is delocalized across the methine bridge (


-conjugated system). This delocalization confers two critical properties:
  • Stability: Resistance to rapid photobleaching compared to simple phenylmethane dyes.

  • Lipophilicity: The charge distribution allows the molecule to pass through hydrophobic lipid bilayers despite being an ion.

Mechanistic Interactions

Mitochondrial Accumulation (Nernstian Equilibrium)

Astrazon Red 6B functions as a permeant cation . In live cells, it accumulates in the mitochondrial matrix driven by the electrochemical gradient (


, typically -140 to -180 mV).

The accumulation follows the Nernst Equation:



  • High

    
     (Healthy):  Dye accumulates, leading to fluorescence quenching or red-shifted aggregation (concentration-dependent).
    
  • Low

    
     (Apoptotic/Depolarized):  Dye leaks into the cytosol, reducing mitochondrial fluorescence intensity.
    
Drug Delivery Modeling

In pharmaceutical development, Astrazon Red 6B acts as a surrogate for cationic therapeutic agents (e.g., Doxorubicin). Its interaction with anionic hydrogels (e.g., alginate, gum acacia) mimics the electrostatic sequestration observed with real drugs, making it an ideal tracer for release kinetic studies.

Visualization of Mechanisms[10]

Diagram 1: Mitochondrial Accumulation Pathway

This flowchart illustrates the kinetic pathway of Astrazon Red 6B from extracellular space to the mitochondrial matrix.

MitochondrialAccumulation Extracellular Extracellular Space (Buffer/Media) PlasmaMembrane Plasma Membrane (Lipid Bilayer) Extracellular->PlasmaMembrane Passive Diffusion Cytosol Cytosol (Low Concentration) PlasmaMembrane->Cytosol Entry MitoMembrane Inner Mito Membrane (IMM) Cytosol->MitoMembrane Electrophoretic Attraction (+) Matrix Mitochondrial Matrix (High Concentration) MitoMembrane->Matrix ΔΨm Driven Accumulation (-180mV) Matrix->Cytosol Depolarization (Leakage) Fluorescence Fluorescence Signal (575 nm Emission) Matrix->Fluorescence Excitation @ 545nm

Caption: Kinetic pathway of Astrazon Red 6B accumulation driven by mitochondrial membrane potential (


).

Experimental Protocols

Protocol A: Live Cell Mitochondrial Staining

Purpose: Qualitative assessment of mitochondrial health and morphology.

  • Preparation:

    • Prepare a 10 mM stock solution of Astrazon Red 6B in DMSO. Store at -20°C.

    • Dilute stock to a working concentration of 100–500 nM in pre-warmed serum-free culture medium (e.g., DMEM).

  • Staining:

    • Aspirate growth medium from adherent cells (e.g., HeLa, fibroblasts).

    • Add the working dye solution.[10]

    • Incubate for 20–30 minutes at 37°C / 5% CO

      
      .
      
  • Washing:

    • Remove staining solution.[10]

    • Wash cells 2x with pre-warmed HBSS or PBS.

    • Add fresh complete medium (phenol-red free preferred for imaging).

  • Imaging:

    • Microscope: Epifluorescence or Confocal.

    • Excitation: 530–550 nm (Green excitation).

    • Emission Filter: 570 nm Longpass or Bandpass (575 ± 20 nm).

Protocol B: Hydrogel Drug Release Assay

Purpose: Quantify release kinetics from an anionic polymer matrix (Model Drug System).

  • Loading:

    • Mix Astrazon Red 6B (1 mg/mL) with polymer solution (e.g., 2% Sodium Alginate).

    • Crosslink polymer (e.g., add 100 mM

      
       dropwise) to form beads/gel.
      
  • Release Setup:

    • Place loaded hydrogel (1 g) into a dialysis bag (MWCO 12 kDa) or directly into a dissolution vessel.

    • Immerse in 100 mL PBS (pH 7.4) at 37°C with constant stirring (100 rpm).

  • Sampling:

    • At defined intervals (0, 0.5, 1, 2, 4, 8, 24 hrs), withdraw 1 mL of supernatant.

    • Replace with 1 mL fresh PBS to maintain sink conditions.

  • Quantification:

    • Measure Absorbance at 545 nm using a microplate reader.

    • Calculate concentration using a standard curve (

      
      ).
      
Diagram 2: Drug Release Experimental Workflow

This diagram outlines the logical flow for testing Astrazon Red 6B release from a hydrogel carrier.

ReleaseAssay Stock Astrazon Red Stock (1 mg/mL) Crosslink Crosslinking (Ca2+ / Glutaraldehyde) Stock->Crosslink Mix Polymer Anionic Polymer (Alginate/Gum) Polymer->Crosslink Mix Matrix Drug-Loaded Matrix Crosslink->Matrix Gelation Dissolution Dissolution Bath (PBS, 37°C, pH 7.4) Matrix->Dissolution Submerge Sampling Aliquot Sampling (t = 0 to 24h) Dissolution->Sampling Diffusion Analysis UV-Vis Spec (Abs @ 545nm) Sampling->Analysis Quantify

Caption: Workflow for quantifying Astrazon Red 6B release kinetics from polymer matrices.

Safety & Stability (E-E-A-T)

  • Toxicity:

    • Acute Oral Toxicity (Rat):

      
       mg/kg.[11]
      
    • Eye Irritation: Classified as causing serious eye damage (Category 1). Wear safety goggles during powder handling.

    • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4][11] Do not dispose of down the drain; use chemical waste incineration.

  • Stability:

    • Thermal: Stable up to 120°C in dyeing processes.

    • Photostability: Moderate. Protect stock solutions from direct light to prevent degradation over weeks.

    • pH Stability: Stable between pH 3–9. At pH > 10, the methine bridge may undergo hydrolysis, leading to color loss.

References

  • PubChem. (2025). Astrazon Red 6B (C.I.[1][2][4][5][12] Basic Violet 7) Compound Summary. National Library of Medicine. Link

  • DyStar. (n.d.). Astrazon® Dyes Technical Data Sheet. DyStar Textile Services. Link (Note: Verify specific TDS via supplier portal).

  • Zorova, L. D., et al. (2018). Mitochondrial membrane potential. Analytical Biochemistry. Link

  • Ahmed, N., et al. (2023).[13] Removal of Astrazon Red Dye from Wastewater using Eggshell/Graphene Oxide Hydrogel Nanocomposites. Journal of Inorganic and Organometallic Polymers and Materials. Link

  • Thermo Fisher Scientific. (2024). MitoTracker® Mitochondrion-Selective Probes Protocol. Link

Sources

Molecular weight and formula of Basic Violet 7

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight, Formula, and Structural Characterization of Basic Violet 7 (C.I. 48020) Content Type: Technical Whitepaper Audience: Research Scientists, Analytical Chemists, and Dye Formulation Specialists

Executive Summary

Basic Violet 7 (C.I. 48020) is a cationic methine dye, distinct from the triarylmethane class (e.g., Crystal Violet) often misidentified in generic databases. Chemically defined as a hemicyanine derivative, it is characterized by a 1,3,3-trimethylindolium acceptor linked via a vinyl bridge to a substituted aniline donor.

Its primary industrial designation is Astrazon Red 6B .[1] Unlike simple cationic dyes, Basic Violet 7 frequently incorporates a reactive N-chloroethyl group, providing unique anchoring properties in acrylic fiber matrices and specialized biological staining protocols. This guide provides an authoritative breakdown of its molecular identity, physicochemical behavior, and validated analytical workflows.

Part 1: Molecular Identity & Physicochemical Profile

The accurate characterization of Basic Violet 7 requires distinguishing the cationic chromophore from its counterion (typically chloride).

Core Chemical Data
ParameterSpecification
Common Name Basic Violet 7
Colour Index (C.I.) 48020
CAS Registry Number 6441-82-3
IUPAC Name N-(2-chloroethyl)-N-ethyl-4-[(E)-2-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)ethenyl]aniline chloride
Chemical Class Methine / Hemicyanine
Molecular Formula C₂₄H₃₀Cl₂N₂ (Total Salt)
Molecular Weight 417.41 g/mol
Cationic Mass 381.96 g/mol (C₂₄H₃₀ClN₂⁺)
Appearance Dark red to violet powder
Solubility Soluble in water (red-violet solution); Soluble in ethanol
Structural Analysis

The molecule operates as a "push-pull" system:

  • Donor: The diethylamino-substituted phenyl ring pushes electron density into the conjugated system. Note the presence of a chloroethyl tail, which increases lipophilicity and potential reactivity compared to standard diethyl analogues.

  • Bridge: A vinyl (

    
    ) group facilitates charge transfer.
    
  • Acceptor: The quaternary nitrogen of the indolium ring acts as the electron sink, stabilizing the excited state responsible for the violet/red absorption (typically

    
     nm in water).
    

Part 2: Synthesis Mechanism

The synthesis of Basic Violet 7 is a classic Knoevenagel-type condensation. Understanding this pathway is critical for identifying potential impurities (e.g., unreacted aldehydes) during quality control.

Reaction Components:

  • Fischer Base Derivative: 1,3,3-Trimethyl-2-methyleneindoline.[2]

  • Aldehyde Precursor: 4-[(2-chloroethyl)(ethyl)amino]-2-methylbenzaldehyde.[3][2]

Figure 1: Synthetic Pathway (DOT Visualization)

Synthesis Indoline 1,3,3-Trimethyl-2- methyleneindoline Intermed Condensation Intermediate Indoline->Intermed Aldehyde 4-[(2-chloroethyl)(ethyl)amino]- 2-methylbenzaldehyde Aldehyde->Intermed Product Basic Violet 7 (Cationic Salt) Intermed->Product - H2O Acid Acid Catalyst (HCl / CH3COOH) Acid->Intermed Catalysis

Caption: Convergent synthesis of Basic Violet 7 via acid-catalyzed condensation of indoline and benzaldehyde precursors.

Part 3: Analytical Characterization Protocols

To validate the identity of Basic Violet 7 and quantify purity, a dual-method approach using UV-Vis Spectrophotometry and HPLC-MS is required.

Protocol A: UV-Vis Spectrophotometric Validation

Purpose: Rapid determination of chromophore concentration and extinction coefficient.

  • Solvent System: Prepare a stock solution in 50% Ethanol / 50% Water (to prevent aggregation common in purely aqueous cationic dyes).

  • Blanking: Use the identical solvent mixture.

  • Scan Parameters: 400 nm to 700 nm.

  • Acceptance Criteria:

    • 
      : 548 ± 2 nm .
      
    • Shoulder peak: Often observed ~510 nm (vibronic shoulder).

Protocol B: HPLC-MS Identification (Self-Validating)

Purpose: Confirmation of molecular mass and separation from homologous impurities (e.g., de-chlorinated byproducts).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile.

Column:

  • C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Methodology:

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • PDA: 550 nm.

    • MS (ESI+): Scan range 100–600 m/z.

Data Interpretation (Causality):

  • Target Peak: Look for the cation mass

    
    .
    
  • Calculation: Total MW (417.41) - Chloride (35.45) = 381.96 m/z .

  • Note: The presence of the Chlorine isotope (

    
    ) in the ethyl tail will create a distinct isotopic pattern (M+2 peak at ~33% intensity of M). This is the primary validation signature  distinguishing Basic Violet 7 from non-chlorinated analogs.
    
Figure 2: Analytical Workflow Logic

Analysis cluster_LC LC Separation cluster_Det Dual Detection Sample Raw Dye Sample Prep Dissolution (50:50 MeOH:H2O) Sample->Prep HPLC HPLC (C18 Column) Gradient Elution Prep->HPLC UV PDA (550 nm) Chromophore Purity HPLC->UV MS MS (ESI+) Mass Confirmation HPLC->MS Result Validation: m/z = 382 (M+) Isotope Pattern Cl35/37 UV->Result Single Peak MS->Result Matches C24H30ClN2+

Caption: HPLC-MS workflow for verifying Basic Violet 7 identity via cationic mass and chlorine isotopic signature.

Part 4: Applications & Handling

Industrial & Research Applications
  • Acrylic Fiber Dyeing: The cationic charge interacts strongly with anionic sites (sulfonate/sulfate groups) in polyacrylonitrile fibers. The N-chloroethyl group can potentially form covalent linkages under high-temperature alkaline conditions, improving wet fastness.

  • Biological Staining: Used in histology for staining acid mucopolysaccharides. It is less toxic than Crystal Violet but requires specific pH control (pH 4.0–5.0) for optimal selectivity.

Safety & Stability
  • Hazard: Causes skin and serious eye irritation (GHS H315, H319).[4]

  • Storage: Hygroscopic. Store in desiccated, amber glass containers to prevent hydrolysis of the chloroethyl group.

References

  • Colour Index International. (n.d.). C.I.[1][3][5][6][7][8][9][10][11][12][13] Basic Violet 7 (48020) Technical Monograph. Society of Dyers and Colourists.

  • PubChem. (2024).[12] Compound Summary: Basic Violet 7 (CAS 6441-82-3).[3][2][5][6] National Library of Medicine. [Link]

  • Raue, R. (1990). Methine Dyes and Pigments. In: Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Sabnis, R. W. (2010). Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications. John Wiley & Sons. (Detailed synthesis of hemicyanine dyes).

Sources

A Tale of Two Reds: A Technical Guide to Differentiating Astrazon Red 6B and Alizarin Red in Biomedical Research

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Selecting the Appropriate Red Chromophore for Cellular and Tissue Analysis.

In the vast palette of histological and cytological stains, the color red holds a prominent place, offering striking contrast and clarity. However, not all red dyes are created equal. Their underlying chemistry dictates their binding mechanisms, specificity, and ultimate utility in research. This guide provides an in-depth technical comparison of two commonly encountered red dyes: Astrazon Red 6B and Alizarin Red. While both impart a red hue, their applications and the scientific questions they help answer are fundamentally different. Here, we will dissect their core chemical properties, explore their distinct staining mechanisms, and provide practical, field-proven insights into their use, enabling you to make informed decisions for your experimental design.

Part 1: The Dyes in Profile - Chemical Identity and Core Principles

A thorough understanding of a dye's chemical nature is paramount to its effective application. The structural and ionic characteristics of Astrazon Red 6B and Alizarin Red are the very foundation of their differential staining capabilities.

Astrazon Red 6B: A Cationic Dye for General Morphological Assessment

Astrazon Red 6B, also known by synonyms such as Basic Violet 7 and C.I. 48020, belongs to the class of cationic or basic dyes.[1][2][3] This classification is central to its function. The molecule carries a net positive charge, which drives its interaction with negatively charged (anionic) components within cells and tissues.[4][5]

Key Chemical Properties of Astrazon Red 6B:

PropertyValue
Chemical Formula C₂₄H₃₀Cl₂N₂[1][2]
Molecular Weight 417.42 g/mol [1]
Synonyms Basic Violet 7, Stenacrile brilliant red 6B, CI 48020[1][2]
Chemical Class Cationic (Basic) Dye[3][5]
Appearance Dark red to dark purple powder[1]

The staining mechanism of Astrazon Red 6B is primarily based on electrostatic attraction. Anionic components within the cell, such as the phosphate groups of nucleic acids (DNA and RNA) and the sulfate groups of glycosaminoglycans in the extracellular matrix, serve as binding sites for this cationic dye.[4] This results in a generalized staining of the nucleus and certain cytoplasmic and extracellular components, making it useful for visualizing overall cellular morphology.[1]

Astrazon_Red_6B cluster_structure Chemical Structure ar1 Astrazon Red 6B (Cationic Dye) img img caption Simplified representation of the core structure.

A simplified representation of the Astrazon Red 6B molecule, highlighting its complex aromatic structure which is characteristic of many synthetic dyes.

Alizarin Red S: A Mordant Dye for Specific Calcium Detection

In contrast, Alizarin Red S (also known as Mordant Red 3 or C.I. 58005) is an anionic dye that functions as a mordant dye.[6] Specifically, it is an anthraquinone derivative.[7] Its utility in biomedical research is highly specialized and centers on its remarkable ability to selectively bind to calcium.[6][8][9]

Key Chemical Properties of Alizarin Red S:

PropertyValue
Chemical Formula C₁₄H₇NaO₇S[6][10]
Molecular Weight 342.253 g/mol [6]
Synonyms Mordant Red 3, Sodium alizarinesulfonate, CI 58005[6]
Chemical Class Anionic (Acid) Dye, Mordant Dye[6][11]
Appearance Yellow-orange powder[6]

The staining mechanism of Alizarin Red S is not based on simple electrostatic interactions but on a process called chelation.[8][9] The dye forms a stable complex with calcium ions, resulting in the formation of a vivid orange-red precipitate.[8][12] This reaction is highly specific for calcium salts, such as those found in mineralized bone matrix and pathological calcifications.[8][13] The intensity of the staining is directly proportional to the amount of calcium present, allowing for both qualitative visualization and quantitative assessment.[8][12]

Alizarin_Red_S cluster_structure Chemical Structure ar1 Alizarin Red S (Anionic/Mordant Dye) img img caption Simplified representation of the Alizarin Red S core structure.

A simplified representation of the Alizarin Red S molecule, an anthraquinone derivative, which is key to its calcium-chelating properties.

Part 2: Comparative Analysis - Choosing the Right Tool for the Job

The fundamental chemical differences between Astrazon Red 6B and Alizarin Red S dictate their suitability for different research applications. A direct comparison highlights their distinct advantages and limitations.

FeatureAstrazon Red 6BAlizarin Red S
Staining Principle Electrostatic Interaction[4]Chelation[8][9]
Target Molecules Anionic components (nucleic acids, glycosaminoglycans)[4]Calcium salts[6][8]
Specificity General morphological staining[1]Highly specific for calcium deposits[7][8]
Primary Application General histology, textile dyeing[1]Osteogenesis research, detection of pathological calcification[12][14][15]
Color of Stain Red to violet[1]Orange-red[8]
Quantification Not standardYes, via colorimetric analysis[8][15]

In essence, the choice between these two dyes hinges on the scientific question being asked:

  • To visualize overall cell and tissue structure: Astrazon Red 6B can be employed as a general-purpose stain.

  • To specifically identify and quantify calcium deposition: Alizarin Red S is the industry standard and the scientifically validated choice.[8][14][15]

Part 3: Experimental Protocols and Methodologies

A robust and reproducible protocol is the cornerstone of reliable scientific data. The following sections provide detailed, step-by-step methodologies for the application of Alizarin Red S, reflecting its critical role in bone and mineralization studies. A general protocol for Astrazon Red 6B is also provided.

Alizarin Red S Staining for In Vitro Mineralization Assessment

This protocol is optimized for the detection of calcium deposits in cell culture, a common assay in osteogenesis research.[8][14][15]

Reagents:

  • Alizarin Red S powder (CAS 130-22-3)[8]

  • Distilled water (diH₂O)[8]

  • 0.1% Ammonium hydroxide or dilute HCl (for pH adjustment)[8]

  • Phosphate-buffered saline (PBS)[8]

  • 4% Paraformaldehyde (PFA) in PBS (for cell fixation)[8]

  • 10% Acetic acid or 10% Cetylpyridinium chloride (for quantification)[8]

Protocol:

  • Preparation of Alizarin Red S Staining Solution (2% w/v):

    • Dissolve 2 g of Alizarin Red S powder in 100 mL of diH₂O.[8]

    • Adjust the pH to 4.1-4.3 using 0.1% ammonium hydroxide or dilute HCl. This pH is critical for optimal staining.[8][9]

    • Filter the solution through a 0.22 µm filter.[8]

    • Store at 4°C, protected from light.[8]

  • Cell Culture and Fixation:

    • Culture cells under conditions that promote osteogenic differentiation.

    • Carefully aspirate the culture medium and wash the cells twice with PBS.[15]

    • Fix the cells with 4% PFA for 15-30 minutes at room temperature.[8][15]

    • Wash the cells three times with diH₂O to remove the fixative.[16]

  • Staining:

    • Add a sufficient volume of the 2% Alizarin Red S solution to cover the cell monolayer.

    • Incubate for 20-45 minutes at room temperature.[8][17]

    • Aspirate the staining solution and wash the cells 3-5 times with diH₂O until the wash water is clear.[8][16]

  • Visualization and Quantification:

    • Visualize the orange-red mineralized nodules under a bright-field microscope.[8]

    • For quantification, add 10% acetic acid or 10% cetylpyridinium chloride to each well and incubate with shaking to elute the bound stain.[8][15]

    • Transfer the supernatant to a microplate and measure the absorbance at 405-550 nm.[8]

Alizarin_Red_S_Workflow start Start: Osteogenic Cell Culture wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with diH₂O fix->wash2 stain Stain with Alizarin Red S (pH 4.1-4.3) wash2->stain wash3 Wash with diH₂O stain->wash3 visualize Visualize under Microscope wash3->visualize quantify Optional: Elute Stain and Measure Absorbance visualize->quantify end_qual End: Qualitative Assessment visualize->end_qual end_quant End: Quantitative Assessment quantify->end_quant

Workflow for Alizarin Red S staining of in vitro mineralized cultures.

General Protocol for Astrazon Red 6B Staining

This protocol provides a general framework for using Astrazon Red 6B as a counterstain or for morphological assessment of fixed cells or tissue sections.

Reagents:

  • Astrazon Red 6B powder

  • Distilled water or ethanol

  • Appropriate fixative (e.g., 4% PFA, formalin)

  • PBS

Protocol:

  • Preparation of Staining Solution:

    • Prepare a 0.1% to 1% (w/v) solution of Astrazon Red 6B in distilled water or 70% ethanol. The optimal concentration may require empirical determination.

  • Sample Preparation and Fixation:

    • Fix cells or deparaffinize and rehydrate tissue sections according to standard protocols.[18]

    • Rinse with distilled water.[18]

  • Staining:

    • Immerse the samples in the Astrazon Red 6B staining solution for 2-10 minutes.[18] Staining time may need optimization.

    • Rinse the samples with distilled water to remove excess stain.[18]

  • Dehydration and Mounting (for tissue sections):

    • Dehydrate the sections through a graded series of ethanol.

    • Clear in xylene and mount with a compatible mounting medium.

  • Visualization:

    • Observe under a bright-field microscope. Nuclei and other basophilic structures will appear red to violet.

Conclusion

In the realm of scientific inquiry, precision is paramount. The choice of a seemingly simple reagent like a red dye can have profound implications for the validity and interpretability of experimental results. Astrazon Red 6B, a cationic dye, serves as a useful tool for general morphological visualization by binding to anionic cellular components. In stark contrast, Alizarin Red S, an anionic mordant dye, offers high specificity for calcium through a chelation mechanism, making it an indispensable tool in the study of bone biology and pathological calcification. By understanding the fundamental chemical differences and applying the appropriate, validated protocols, researchers can harness the power of these "two reds" to illuminate distinct aspects of cellular and tissue biology with confidence and accuracy.

References

  • Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. (n.d.). Retrieved from [https://www.technologynetworks.com/cell-science/articles/alizarin-red-s-staining-protocol-for-calcium-detection-in-cells-and-tissues-362 staining-protocol-for-calcium-detection-in-cells-and-tissues-362]([Link] staining-protocol-for-calcium-detection-in-cells-and-tissues-362)

  • Alizarin Red S - Wikipedia. (n.d.). Retrieved from [Link]

  • Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. (2025). JOVE. Retrieved from [Link]

  • Alizarin red S – A procedure for staining bones. (n.d.). Scribd. Retrieved from [Link]

  • How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. (2025). Cyagen. Retrieved from [Link]

  • Alizarin Red S - Calcium - WebPath. (n.d.). Retrieved from [Link]

  • A rapid and nondestructive protocol for whole-mount bone staining of small fish and Xenopus. (2018). Scientific Reports. Retrieved from [Link]

  • Alizarin Red S Staining Protocol for Calcium - IHC WORLD. (2024). Retrieved from [Link]

  • Alizarin Red S Stain (2%) (ARed) - ScienCell. (n.d.). Retrieved from [Link]

  • CXA121 Histology Tutorial - University of Tasmania. (n.d.). Retrieved from [Link]

  • Dyes and their chemical structures: (a) Astrazon Red 6B (Cationic Basic...). (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. (2022). MDPI. Retrieved from [Link]

  • The Chemical structure of Astrazon red 6B dye. (n.d.). ResearchGate. Retrieved from [Link]

  • Histology Techniques - Staining. (n.d.). Columbia University. Retrieved from [Link]

  • Chapter 17 “Special Stains” – Influence of Dye Chemistry on Staining. (n.d.). Retrieved from [Link]

  • Chemical structure of Alizarine red S dye... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical structure of alizarin red S. (n.d.). ResearchGate. Retrieved from [Link]

  • Alizarin - Wikipedia. (n.d.). Retrieved from [Link]

  • Simultaneous differential staining of cartilage and bone in rodent fetuses... (1994). Biotechnology & Histochemistry. Retrieved from [Link]

  • Dyes and Stains: from molecular structure to histological application. (n.d.). CONICET. Retrieved from [Link]

  • Dye Classification by Color Index - StainsFile. (n.d.). Retrieved from [Link]

  • Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model. (2022). PMC. Retrieved from [Link]

  • Alizarin Red S staining histochemical examination of new bone collagen... (n.d.). ResearchGate. Retrieved from [Link]

  • Removal of astrazon red 6B from aqueous solution using waste tea and spent tea bag. (2025). Desalination and Water Treatment. Retrieved from [Link]

  • Removal of astrazon red 6B from aqueous solution using waste tea and spent tea bag. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Chemical structure of the Astrazon Red 6B dye reagent. (n.d.). ResearchGate. Retrieved from [Link]

  • Astrazon Red dye decolorization by growing cells and pellets of Funalia trogii. (2004). Journal of Basic Microbiology. Retrieved from [Link]

  • Neutral Red Staining Solution. (n.d.). Sangon Biotech. Retrieved from [Link]

Sources

Methodological & Application

Preparation of Basic Violet 7 Stock Solutions: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Basic Violet 7 in Scientific Research

Basic Violet 7, also known by its Colour Index name C.I. 48020, is a cationic methine dye with the chemical formula C₂₄H₃₀Cl₂N₂ and a molecular weight of approximately 417.41 g/mol .[1][2][3] This vibrant, red-light purple compound is a valuable tool in various scientific disciplines, particularly in cell biology and drug discovery. Its primary application lies in its ability to stain cells, which has been effectively harnessed for cytotoxicity assays and in high-throughput screening (HTS) to assess cell viability.[4][5] The fundamental principle behind its utility in these assays is its capacity to bind to the negatively charged molecules within a cell, such as nucleic acids and proteins.[6] In viable, adherent cells, the amount of dye taken up is proportional to the cell number, providing a straightforward and quantifiable measure of cell populations.

This comprehensive guide provides detailed protocols and technical insights for the preparation, handling, and quality control of Basic Violet 7 stock solutions, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Basic Violet 7 is paramount for its effective use in the laboratory.

PropertyValueSource(s)
Chemical Name C.I. Basic Violet 7[1]
CAS Number 6441-82-3[1][7]
Molecular Formula C₂₄H₃₀Cl₂N₂[1][2]
Molecular Weight 417.41 g/mol [1][2]
Appearance Red-light purple to deep blue solid powder[1][7]
Water Solubility (20°C) 10 g/L[1][2]
λmax (in Water) ~590 nm

Safety and Handling: A Prerequisite for Safe Laboratory Practice

As with any chemical reagent, adherence to strict safety protocols is non-negotiable when handling Basic Violet 7.

Hazard Identification

Basic Violet 7 is classified as harmful to aquatic life with long-lasting effects. It is crucial to prevent its release into the environment. While not classified as acutely toxic, it may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.

Personal Protective Equipment (PPE)

When handling Basic Violet 7 powder or solutions, the following PPE is mandatory:

  • Lab Coat: To protect from splashes and spills.

  • Safety Goggles: To shield the eyes from contact.

  • Gloves: To prevent skin contact.

Handling and Storage
  • Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling the powder, to minimize inhalation.

  • Storage: Store Basic Violet 7 in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light, and prolonged exposure can lead to degradation.

  • Disposal: Dispose of Basic Violet 7 waste and contaminated materials in accordance with local, state, and federal regulations. Avoid disposing of it down the drain.

Protocol for the Preparation of a 10 mg/mL Basic Violet 7 Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which can be further diluted to desired working concentrations for various assays. Dimethyl sulfoxide (DMSO) is often the solvent of choice for preparing concentrated stock solutions of organic compounds for use in cell-based assays due to its high solvating power and compatibility with most cell culture media at low final concentrations.

Materials
  • Basic Violet 7 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile, light-blocking storage vials

Step-by-Step Procedure
  • Weighing the Powder: In a designated weighing area, carefully weigh out the desired amount of Basic Violet 7 powder using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

  • Solvent Addition: Transfer the weighed powder into a sterile conical tube. Add the required volume of anhydrous DMSO. For the example above, add 10 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex the mixture vigorously for 1-2 minutes. Visual inspection should indicate if the powder has dissolved.

  • Sonication (Optional): If the powder does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes. This can aid in the dissolution of less soluble particles.

  • Sterilization (Optional but Recommended): While DMSO is a harsh solvent for most microorganisms, for sensitive cell culture applications, filtering the stock solution through a 0.22 µm DMSO-compatible syringe filter can ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, sterile, light-blocking vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. A study on the stability of compounds in DMSO suggests that storage at -20°C is preferable to room temperature to minimize degradation.[8]

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a Basic Violet 7 stock solution.

Quality Control of the Stock Solution

Ensuring the quality and accurate concentration of your Basic Violet 7 stock solution is critical for the reproducibility of your experimental results.

Spectrophotometric Analysis

The concentration of the stock solution can be verified using a UV-Visible spectrophotometer.

  • Dilution: Prepare a dilution of your stock solution in the same solvent (e.g., DMSO) to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Measurement: Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax). While the λmax in water is around 590 nm, it is advisable to perform a spectral scan to determine the precise λmax in the solvent used for the stock solution.[9]

  • Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:

    A = εbc

    Where:

    • A is the absorbance

    • ε (epsilon) is the molar extinction coefficient (a constant for a given substance at a specific wavelength)

    • b is the path length of the cuvette (typically 1 cm)

    • c is the concentration in mol/L

Applications in Drug Discovery and Development

Basic Violet 7 is a valuable tool in the early stages of drug discovery, particularly in high-throughput screening (HTS) for identifying cytotoxic compounds.

Cytotoxicity Assays

The principle of the Basic Violet 7 cytotoxicity assay is based on the staining of viable, adherent cells. After treatment with a test compound, dead cells detach from the culture plate and are washed away. The remaining adherent cells are then stained with Basic Violet 7. The amount of dye retained is proportional to the number of viable cells.

Protocol for a 96-Well Plate Cytotoxicity Assay
  • Cell Seeding: Seed adherent cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for the desired duration (e.g., 24, 48, or 72 hours). Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove dead, detached cells and residual media.

  • Fixation: Fix the remaining cells with a suitable fixative, such as 4% paraformaldehyde or methanol.

  • Staining: Add a working solution of Basic Violet 7 (e.g., 0.1% w/v in water) to each well and incubate at room temperature.

  • Washing: Wash the wells extensively with water to remove excess, unbound dye.

  • Solubilization: Solubilize the bound dye by adding a solubilizing agent, such as 10% acetic acid or a solution of 1% SDS in PBS, to each well.

  • Absorbance Reading: Measure the absorbance of the solubilized dye at its λmax (around 590 nm) using a microplate reader.

Logical Relationship in Cytotoxicity Assay

Cytotoxicity_Assay_Logic compound Compound Treatment cell_response Cell Response compound->cell_response viable_cells Viable Cells Adherent cell_response->viable_cells Survive dead_cells Dead Cells Detached cell_response->dead_cells Die staining Basic Violet 7 Staining viable_cells->staining Stained dead_cells->staining Washed Away absorbance Absorbance Measurement staining->absorbance result Quantification of Cell Viability absorbance->result

Caption: The logical flow of a Basic Violet 7 cytotoxicity assay.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High background staining - Incomplete washing- Dye precipitation- Increase the number and vigor of washing steps.- Filter the staining solution before use.
Inconsistent results - Uneven cell seeding- Edge effects in the microplate- Inaccurate pipetting- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS.- Calibrate pipettes regularly.
Low signal - Low cell number- Insufficient staining time- Optimize cell seeding density.- Increase the incubation time with the staining solution.

Conclusion

The preparation of a high-quality Basic Violet 7 stock solution is a fundamental step for its successful application in research and drug development. By following the detailed protocols and adhering to the safety and quality control measures outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental data. The versatility of Basic Violet 7 in cytotoxicity and cell viability assays makes it an indispensable tool for advancing our understanding of cellular processes and for the discovery of new therapeutic agents.

References

  • American Chemical Society. (2024, February 4). High-Throughput Screening of FDA-Approved Drugs for Antibacterial and Antibiofilm Activities Against Multidrug-resistant Pseudom. ACS Publications. [Link]

  • World Dye Variety. (2012, April 28). Basic Violet 7. Retrieved from [Link]

  • ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]

  • Hengshui Bohai Chemical Technology Co., Ltd. (n.d.). Basic Violet 7. Retrieved from [Link]

  • Italia Incorporation. (n.d.). Methyl Violet Liquid | Basic Violet 1 | CAS 72102-55-7 | CI 42535. Retrieved from [Link]

  • Alan Chemical Industries LTD. (n.d.). Basic Violet 7 Manufacturers and suppliers. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Basic Dye Crystal Violet Removal from Aqueous Solution by Low-Cost Biosorbents. Retrieved from [Link]

  • OSTI.GOV. (n.d.). EG0800302 Crystal Violet and Methylene Green as Low-Dose Liquid Dosimetry Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). λmax of crystal violet in a) 33% acetic acid and b) ethanol. Retrieved from [Link]

  • Environmental Engineering Research. (2020, December 10). Sono-assisted adsorption of acid violet 7 and basic violet 10 dyes from aqueous solutions: Evaluation of isotherm and kinetic parameters. Retrieved from [Link]

  • Colorants Chem Pvt Ltd. (n.d.). Basic Violet 1 Manufacturers & Suppliers in Mumbai,India. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity tests for high-throughput drug discovery | Request PDF. Retrieved from [Link]

  • European Commission. (2011, September 20). Opinion of the Scientific Committee on Consumer Safety on Basic Violet 2 (B115). Retrieved from [Link]

  • PubMed. (n.d.). A Strategy for Primary High Throughput Cytotoxicity Screening in Pharmaceutical Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Acid violet 7 and Reactive black 5 in water by electro-Fenton and photo electro-Fenton by. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). THE MECHANISM OF VITAL STAINING WITH BASIC DYES. Retrieved from [Link]

  • PubChem. (n.d.). Crystal Violet | C25H30ClN3 | CID 11057. Retrieved from [Link]

  • IHC WORLD. (n.d.). Reagent and Dye Solubility Chart. Retrieved from [Link]

  • Crystal Violet Staining Principles, Procedure, and Applications in Microbiology. (2025, July 18). Retrieved from [Link]

  • Suraj Dye Chem. (n.d.). Methyl Violet Base. Retrieved from [Link]

  • Solvent Soluble Dyes. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The K-band λ max values of the ultraviolet–visible spectra of some hydrazones in ethanol by a TD-DFT/PCM approach | Request PDF. Retrieved from [Link]

  • MDPI. (2023, March 7). Fabrication of Organic Solvent Nanofiltration Membrane through Interfacial Polymerization Using N-Phenylthioure as Monomer for Dimethyl Sulfoxide Recovery. Retrieved from [Link]

  • ChemBK. (n.d.). Basic Violet 4. Retrieved from [Link]

  • SciSpace. (n.d.). The Degradations of Ethyl Violet Dye Solution by Gamma Radiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodine. Retrieved from [Link]

  • NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

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Topic: Characterizing the Adsorption of Astrazon Red 6B Using Equilibrium Isotherm Models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract

Astrazon Red 6B (AR-6B), a cationic methine dye, is extensively used in the textile industry, leading to its presence in industrial effluents, which poses significant environmental and health concerns.[1][2] Adsorption is recognized as a highly effective, simple, and cost-efficient method for removing such dyes from aqueous solutions.[3][4] Understanding the equilibrium distribution of the dye between the adsorbent and the solution is critical for designing and optimizing treatment systems. This is achieved by studying adsorption isotherms. This application note provides a comprehensive guide to the principles of key adsorption isotherm models—Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich (D-R)—and presents a detailed, field-proven protocol for conducting batch adsorption experiments to generate the necessary equilibrium data for Astrazon Red 6B.

Introduction to Adsorption Isotherms

An adsorption isotherm describes the relationship between the amount of a substance adsorbed onto a solid surface and its equilibrium concentration in the surrounding fluid at a constant temperature.[5] Modeling this equilibrium data is crucial as it provides insight into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity.[5][6] No single model is universally applicable; therefore, fitting experimental data to several models is necessary to determine the most suitable one for a given adsorbent-adsorbate system.[7]

  • The Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer.[8][9] It suggests that once a site is occupied, no further adsorption can occur there.

  • The Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities.[9][10] It is not restricted to monolayer formation and is widely used for multilayer adsorption.[5]

  • The Temkin Isotherm: This model explicitly considers the adsorbent-adsorbate interactions. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.[7][11]

  • The Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir model as it does not assume a homogeneous surface or constant adsorption potential.[12] It is primarily used to determine the nature of the adsorption process—physisorption or chemisorption—by calculating the mean free energy of adsorption.[11]

Experimental Protocol: Batch Equilibrium Studies

This section details a step-by-step methodology for conducting a batch adsorption experiment to determine the equilibrium isotherm for Astrazon Red 6B.

Materials and Equipment
  • Adsorbate: Astrazon Red 6B (Basic Violet 7), C₂₄H₃₀Cl₂N₂, M.W. 417.42 g/mol .[1][13]

  • Adsorbent: A suitable adsorbent material. Low-cost options like waste tea leaves, rice husk, or sawdust are effective, as is commercial activated carbon.[14][15][16][17] The adsorbent should be washed, dried, and sieved to a uniform particle size.[15][18]

  • Reagents: 0.1 M HCl and 0.1 M NaOH for pH adjustment, deionized water.

  • Equipment: UV-Visible Spectrophotometer, thermostatic orbital shaker, digital pH meter, centrifuge, analytical balance, volumetric flasks, conical flasks, and pipettes.

Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock Prepare 1000 mg/L AR-6B Stock Solution prep_lambda Determine λmax (e.g., ~525 nm) prep_stock->prep_lambda prep_calib Create Standard Solutions & Generate Calibration Curve prep_lambda->prep_calib exp_setup Set up Batch Experiment: - Fixed Adsorbent Mass - Varying Initial Dye Conc. (C₀) - Constant pH, Temp, Volume prep_calib->exp_setup Use Standards exp_agitate Agitate Flasks (e.g., 150 rpm, 24h) to Reach Equilibrium exp_setup->exp_agitate exp_separate Separate Adsorbent: Centrifuge / Filter exp_agitate->exp_separate exp_measure Measure Absorbance of Supernatant exp_separate->exp_measure an_calc_ce Calculate Equilibrium Concentration (Ce) from Calibration Curve exp_measure->an_calc_ce Use Absorbance Data an_calc_qe Calculate Adsorption Capacity (qe) an_calc_ce->an_calc_qe an_isotherm Fit Data to Isotherm Models (Langmuir, Freundlich, etc.) an_calc_qe->an_isotherm an_bestfit Determine Best-Fit Model (via R² value) an_isotherm->an_bestfit caption Figure 1: Experimental workflow for Astrazon Red 6B adsorption isotherm studies.

Caption: Figure 1: Experimental workflow for Astrazon Red 6B adsorption isotherm studies.

Step-by-Step Methodology
  • Preparation of AR-6B Stock Solution (1000 mg/L): Accurately weigh 1.0 g of Astrazon Red 6B powder and dissolve it in a 1 L volumetric flask using deionized water. This serves as the stock solution from which all other concentrations will be prepared.[19]

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of AR-6B (e.g., 10 mg/L) from the stock solution.

    • Using the UV-Vis spectrophotometer, scan the solution across the visible spectrum (e.g., 400-700 nm) to identify the wavelength with the highest absorbance.[20] For Astrazon Red 6B, this is typically around 525 nm.[14] All subsequent absorbance measurements must be performed at this λmax.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 20, 40 mg/L) by serially diluting the stock solution.[21]

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of Absorbance vs. Concentration (mg/L). A linear plot that adheres to the Beer-Lambert law should be obtained. The equation of this line (y = mx + c) is crucial for determining the final concentration of unknown samples.

  • Batch Adsorption Experiment:

    • Place a precisely weighed, constant amount of the chosen adsorbent (e.g., 0.1 g) into a series of 250 mL conical flasks.[22]

    • To each flask, add a fixed volume (e.g., 100 mL) of AR-6B solution with varying initial concentrations (C₀), for instance, 25, 50, 100, 150, and 200 mg/L.[14][15]

    • Causality: The adsorbent mass is kept constant to ensure that the surface area available for adsorption is the same across all samples, making the initial dye concentration the independent variable.

    • Adjust the pH of each solution to a predetermined optimal value using 0.1 M HCl or 0.1 M NaOH. For cationic dyes like AR-6B, a pH between 6 and 10 is often effective, as the adsorbent surface tends to be negatively charged, promoting electrostatic attraction.[14][15]

    • Causality: pH is a critical parameter as it influences both the surface charge of the adsorbent and the speciation of the dye molecule. Maintaining a constant pH is essential for isotherm studies.

    • Seal the flasks and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[14]

    • Allow the flasks to agitate for a pre-determined equilibrium time (e.g., 24 hours). This time should be established from preliminary kinetic studies to ensure equilibrium is reached.[23]

  • Analysis:

    • After agitation, remove the flasks and separate the adsorbent from the solution by centrifugation at ~4000 rpm for 15 minutes.[18]

    • Carefully collect the supernatant (the clear liquid).

    • Measure the absorbance of the supernatant at the λmax.

    • Using the calibration curve equation, calculate the final equilibrium concentration (Ce) of AR-6B in the solution.

Calculations

The amount of AR-6B adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) is calculated using the following mass balance equation:

qₑ = (C₀ - Cₑ) * V / m

Where:

  • C₀ = Initial dye concentration (mg/L)

  • Cₑ = Equilibrium dye concentration (mg/L)

  • V = Volume of the solution (L)

  • m = Mass of the adsorbent (g)

Isotherm Model Analysis

Once the experimental data (Cₑ and qₑ) are obtained, they are fitted to the linearized forms of the isotherm models to determine the model parameters. The best-fitting model is typically identified by the one with the highest coefficient of determination (R²).

Isotherm Equations and Linear Plots

The table below summarizes the four key isotherm models, their linearized forms, and the corresponding plots required for analysis.[8][11][22]

Isotherm ModelNon-Linear FormLinearized FormPlotParameters from Plot
Langmuir qₑ = (qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ)Cₑ/qₑ = (1 / (qₘ * Kₗ)) + (Cₑ / qₘ)Cₑ/qₑ vs. Cₑqₘ from slope, Kₗ from intercept
Freundlich qₑ = Kբ * Cₑ^(1/n)log(qₑ) = log(Kբ) + (1/n) * log(Cₑ)log(qₑ) vs. log(Cₑ)1/n from slope, Kբ from intercept
Temkin qₑ = (RT/b) * ln(A * Cₑ)qₑ = B * ln(A) + B * ln(Cₑ) where B=RT/bqₑ vs. ln(Cₑ)B from slope, A from intercept
Dubinin-Radushkevich qₑ = qₛ * exp(-Kₐₖ * ε²)ln(qₑ) = ln(qₛ) - Kₐₖ * ε²ln(qₑ) vs. ε²Kₐₖ from slope, qₛ from intercept
  • ε (Polanyi potential) = RT * ln(1 + 1/Cₑ)

  • E (Mean Free Energy) = 1 / √(2 * Kₐₖ)

Logical Flow for Model Selection

G cluster_models Linear Regression Analysis cluster_eval Model Evaluation data Experimental Data (Ce, qe) langmuir Langmuir Plot Ce/qe vs. Ce data->langmuir freundlich Freundlich Plot log(qe) vs. log(Ce) data->freundlich temkin Temkin Plot qe vs. ln(Ce) data->temkin dr D-R Plot ln(qe) vs. ε² data->dr eval_l Get R² Calculate qm, KL langmuir->eval_l eval_f Get R² Calculate Kf, n freundlich->eval_f eval_t Get R² Calculate B, A temkin->eval_t eval_dr Get R² Calculate E dr->eval_dr compare Compare R² values from all models eval_l->compare eval_f->compare eval_t->compare eval_dr->compare bestfit Identify Best-Fit Model (Highest R²) compare->bestfit interpret Interpret Mechanism: - Monolayer/Multilayer - Heterogeneity - Physisorption/Chemisorption bestfit->interpret caption Figure 2: Logical process for selecting and interpreting the best-fit isotherm model.

Caption: Figure 2: Logical process for selecting and interpreting the best-fit isotherm model.

Interpretation of Isotherm Parameters

The calculated parameters provide valuable information about the adsorption process.

ParameterModelInterpretation
qₘ (mg/g) LangmuirMaximum monolayer adsorption capacity. A high value indicates a high capacity of the adsorbent.[8]
Rₗ LangmuirSeparation Factor: Rₗ = 1 / (1 + Kₗ * C₀). 0 < Rₗ < 1 indicates favorable adsorption; Rₗ > 1 is unfavorable; Rₗ = 1 is linear; Rₗ = 0 is irreversible.[8]
n FreundlichAdsorption Intensity. n > 1 indicates favorable adsorption and high adsorption intensity.[10]
FreundlichFreundlich Constant. Related to the adsorption capacity.
B (J/mol) TemkinTemkin Constant. Related to the heat of adsorption.[11]
E (kJ/mol) D-RMean Free Energy of Adsorption. If E < 8 kJ/mol, the process is dominated by physisorption. If 8 < E < 16 kJ/mol, the process is governed by chemisorption.[11][12]

By systematically applying the protocol and analyzing the data with these models, researchers can gain a deep understanding of the Astrazon Red 6B adsorption mechanism onto their chosen adsorbent, enabling the design of effective and efficient water remediation systems.

References

  • Equilibrium Dye Adsorption Isotherms. (n.d.). Google Books.
  • Özbaş, E. E., et al. (2025). Removal of astrazon red 6B from aqueous solution using waste tea and spent tea bag. Desalination and Water Treatment.
  • Langmuir, Freundlich Adsorption Isotherms and Kinetics for the Removal of Methylene Blue Dye from Aqueous Solution. (n.d.). IISTE.org.
  • Astrazon red 6B. (n.d.). Chem-Impex.
  • The Langmuir and Freundlich isotherm models for the adsorption of BF... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • In adsorption of dye experiment what is the use of Langmuir isotherm model and Freundlich isotherm model? (2021). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Chemical structure of the Astrazon Red 6B dye reagent. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Langmuir (a, c) and Freundlich adsorption isotherms (b, d) for MB dye... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Astrazon Red 6B, 1 gram. (n.d.). CP Lab Safety. Retrieved February 10, 2026, from [Link]

  • BATCH ADSORPTION TECHNIQUE FOR THE REMOVAL OF BASIC FUCHSIN USING RAW FRUIT WASTE. (2022). Research Publish Journals. Retrieved February 10, 2026, from [Link]

  • Sorption Energies Estimation Using Dubinin-Radushkevich and Temkin Adsorption Isotherms. (2010). Life Science Journal. Retrieved February 10, 2026, from [Link]

  • Experimental Study of Selective Batch Bio-Adsorption for the Removal of Dyes in Industrial Textile Effluents. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Dyes and their chemical structures: (a) Astrazon Red 6B (Cationic Basic... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • How to Purify and Experiment with Dye Adsorption using Carbon. (2023). Indonesian Journal of Science & Technology. Retrieved February 10, 2026, from [Link]

  • ADSORPTION OF REACTIVE DYES AND THEIR MIXTURES ON ACTIVATED CARBON. KINETIC, EQUILIBRIUM AND. (n.d.). Environment Protection Engineering. Retrieved February 10, 2026, from [Link]

  • Adsorption Kinetics, Isotherm Models, and Thermodynamics: A Brief Review. (n.d.). Springer. Retrieved February 10, 2026, from [Link]

  • Batch Adsorption Studies on Rice Husk with Methyl Violet Dye. (2020). World News of Natural Sciences. Retrieved February 10, 2026, from [Link]

  • Langmuir, Freundlich, Temkin and Dubinin–Radushkevich Isotherms Studies of Equilibrium Sorption of Zn 2+ Unto Phosphoric Acid Modified Rice Husk. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Why researchers choose to use the Langmuir, Freundlich and Dubinin–Radushkevich (D–R) isotherm models most commonly?? (2022). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Low-Cost Adsorbents for the Removal of Pharmaceuticals from Surface Waters. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • dubinin-radushkevich isotherm models: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 10, 2026, from [Link]

  • Low-Cost Adsorbents for Water Treatment: A Sustainable Alternative for Pollutant Removal. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Low cost adsorbents for the removal of organic pollutants from wastewater. (2012). Journal of Environmental Management. Retrieved February 10, 2026, from [Link]

  • Removal of astrazon blue dye from aqueous media by a low-cost adsorbent from coal mining. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Investigation of Adsorption of Astrazon Blue and Astrazon Red on Commercial Activated Carbon Using Taguchi Experimental Design and Optimization of Experimental Parameters. (2026). ResearchGate. Retrieved February 10, 2026, from [Link]

  • REVIEW OF ADSORPTION ISOTHERMS MODELS. (n.d.). ACTA TECHNICA CORVINIENSIS – Bulletin of Engineering. Retrieved February 10, 2026, from [Link]

  • A Review on the Adsorption Isotherms and Design Calculations for the Optimization of Adsorbent Mass and Contact Time. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Modeling of adsorption isotherms of dyes onto various adsorbents: A Short Review. (2018). Arabian Journal of Chemistry and Environmental Research. Retrieved February 10, 2026, from [Link]

  • REVIEW OF ADSORPTION ISOTHERMS MODELS. (2022). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. (n.d.). Worldwidejournals.com. Retrieved February 10, 2026, from [Link]

  • Adsorption, Kinetic, Equilibrium and Thermodynamic studies on the removal of basic dye Rhodamine-B from aqueous solution by the use of natural adsorbent perlite. (n.d.). Journal of Materials Research and Technology. Retrieved February 10, 2026, from [Link]

  • Investigation of the removal kinetics, thermodynamics and adsorption mechanism of anionic textile dye, Remazol Red RB, with powder pumice, a sustainable adsorbent from waste water. (n.d.). Frontiers. Retrieved February 10, 2026, from [Link]

  • Kinetics, Isotherm and Thermodynamic Studies of the Adsorption of Reactive Red 239 Dye from Aqueous Solution by Chitosan 8B. (2019). Scientific Research Publishing. Retrieved February 10, 2026, from [Link]

  • Kinetic and thermodynamic studies on the adsorption behavior of Rhodamine B dye on Duolite C-20 resin. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Equilibrium, Kinetic, and Thermodynamic Studies on Adsorption of Rhodamine B from Aqueous Solutions Using Oxidized Mesoporous Carbons. (2022). MDPI. Retrieved February 10, 2026, from [Link]

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Troubleshooting & Optimization

Astrazon Red Technical Support Center: A Guide to Preventing and Resolving Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Astrazon Red. This guide is designed for our valued partners in research, scientific, and drug development fields. We understand that unexpected precipitation of Astrazon Red in your aqueous solutions can be a significant roadblock in your experiments. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, ensuring the integrity and success of your work. Our approach is rooted in the fundamental chemistry of cationic dyes to not only solve the immediate issue but also to empower you with the knowledge to prevent future occurrences.

Troubleshooting Guide: Resolving Astrazon Red Precipitation

Encountering a precipitate in your Astrazon Red solution can be alarming. This guide provides a systematic approach to identifying the cause and remedying the situation.

Question: I've just prepared my Astrazon Red solution and it's cloudy or has visible particles. What should I do?

Answer: Immediate cloudiness or particle formation upon preparation typically points to issues with the dissolution process, water quality, or pH. Let's break down the potential causes and solutions.

Immediate Troubleshooting Steps:

  • Verify the Solvent: Astrazon Red, as a basic dye, has limited solubility in neutral pH water, especially at higher concentrations.[1] For initial solubilization, it is often beneficial to create a stock solution using a co-solvent.

    • Recommended Action: Prepare a concentrated stock solution in a small amount of glacial acetic acid or ethanol before diluting it with distilled or deionized water.[1][2] The acidic environment helps to keep the cationic dye in a more soluble form.[2]

  • Assess Water Quality: The presence of contaminants in your water can lead to precipitation.

    • Causality: Astrazon Red is a cationic (positively charged) dye.[2][3] If your water source has a high concentration of anionic ions (e.g., from dissolved salts or other impurities), they can interact with the dye molecules, leading to the formation of insoluble salts and subsequent precipitation.[2][4] The presence of metal ions like calcium (Ca²⁺), magnesium (Mg²⁺), or iron (Fe³⁺) can also form insoluble salts with the dye.[4]

    • Recommended Action: Always use high-purity, deionized, or distilled water for preparing your solutions.

  • Check the pH: The pH of your solution is a critical factor in maintaining the solubility of basic dyes.

    • Causality: In alkaline (high pH) conditions, basic dyes can be converted to their free base form, which is often less soluble in water and can precipitate out.[2] Some Astrazon dyes have a specified pH stability range, for example, from 2-6 or 3-10 depending on the specific product.[5][6]

    • Recommended Action: Ensure the final pH of your aqueous solution is in the acidic to neutral range. If your application allows, adding a small amount of acetic acid can help maintain a lower pH and improve solubility.[7]

Question: My Astrazon Red solution was clear initially but developed a precipitate over time. What is happening?

Answer: Delayed precipitation can be due to several factors including temperature changes, solution concentration, and interactions with other components in your experimental setup.

Troubleshooting Delayed Precipitation:

Potential Cause Scientific Rationale Recommended Action
Temperature Fluctuation The solubility of most dyes, including Astrazon Red, is temperature-dependent. A decrease in temperature can lead to a supersaturated solution, causing the dye to precipitate out.[8]Store your Astrazon Red solutions at a constant room temperature, protected from significant temperature drops. If you notice precipitation after refrigeration, gently warm the solution and agitate it to see if the precipitate redissolves.
High Concentration & Aggregation At high concentrations, dye molecules have a tendency to self-associate and form aggregates.[8][9] These aggregates can grow over time and eventually precipitate. This is driven by forces like van der Waals interactions and hydrophobic effects.[9][10]Prepare a more concentrated stock solution and dilute it to your final working concentration just before use. Avoid preparing large volumes of dilute working solutions that will be stored for extended periods.
"Salting Out" Effect The addition of high concentrations of electrolytes (salts) to your experimental buffer can decrease the solubility of the dye, a phenomenon known as "salting out".[11][12]If your protocol requires a high ionic strength buffer, try to add the Astrazon Red solution to the buffer as the final step, with gentle mixing. If precipitation persists, you may need to investigate alternative, lower-ionic-strength buffer systems if your experiment allows.
Incompatibility with Other Reagents Astrazon Red is a cationic dye and will react with anionic molecules to form insoluble complexes.[2]Avoid mixing Astrazon Red solutions with anionic dyes or surfactants.[2] If you are using it in a complex mixture, consider any potential interactions with other negatively charged components.

Experimental Protocols

Protocol for Preparing a Stable Astrazon Red Aqueous Solution

This protocol is designed to minimize the risk of precipitation.

Materials:

  • Astrazon Red powder

  • Glacial Acetic Acid or Ethanol (ACS grade or higher)

  • High-purity, deionized, or distilled water

  • Volumetric flasks and appropriate glassware

  • Magnetic stirrer and stir bar (optional)

Step-by-Step Methodology:

  • Prepare a Concentrated Stock Solution (e.g., 1% w/v): a. Weigh out the desired amount of Astrazon Red powder. b. In a chemical fume hood, add the powder to a glass beaker. c. Add a small volume of glacial acetic acid or ethanol to the powder to create a slurry. The goal is to wet the powder completely. For example, for 1 gram of dye, start with 5-10 mL of the solvent. d. Gently stir the slurry until the dye is fully dissolved. You should have a clear, concentrated solution. e. Quantitatively transfer the dissolved dye concentrate to a volumetric flask. f. Add deionized water to the flask, bringing it up to the final desired volume. g. Mix the solution thoroughly by inversion or using a magnetic stirrer until homogenous.

  • Preparing a Working Solution: a. Based on your experimental needs, calculate the volume of the stock solution required to achieve your desired final concentration. b. In a separate volumetric flask, add the calculated volume of the stock solution. c. Dilute to the final volume with deionized water or your experimental buffer. d. Mix well. It is best practice to prepare the working solution fresh for each experiment.

Frequently Asked Questions (FAQs)

  • Q1: What is Astrazon Red and why is it prone to precipitation?

    • A1: Astrazon Red is a type of basic dye, which means it is a salt that carries a positive charge (cationic) in solution.[2][3] This cationic nature is key to its functionality in many staining applications, as it allows it to bind to negatively charged components in cells and tissues.[2] However, this charge also makes it susceptible to precipitation under certain conditions. Factors like high pH, the presence of negative ions (anions) in the water, and high concentrations can disrupt its solubility and cause it to fall out of solution.[2][4][8]

  • Q2: Can I heat the solution to redissolve the precipitate?

    • A2: Gentle warming can be effective in redissolving a precipitate that has formed due to a drop in temperature.[8] Some technical data sheets for Astrazon dyes specify their solubility at elevated temperatures (e.g., 20 g/L at 90°C).[5][6] However, excessive or prolonged heating should be avoided as it can potentially degrade the dye. It is recommended to warm the solution gently while stirring and visually inspect for dissolution.

  • Q3: Is it acceptable to use a solution that has a small amount of precipitate?

    • A3: It is generally not recommended. The presence of a precipitate means the actual concentration of the dye in your solution is lower than intended, which will affect the accuracy and reproducibility of your experiments. The precipitate can also interfere with imaging and other analytical techniques. It is always best to resolve the precipitation issue before proceeding.

  • Q4: How should I store my Astrazon Red solutions?

    • A4: Store your stock and working solutions in well-sealed containers at a stable room temperature, protected from light. Avoid refrigeration unless specified for a particular formulation, as this can promote precipitation. For long-term storage, preparing a stock solution in a co-solvent like ethanol or acetic acid can improve stability.

  • Q5: Are there different types of Astrazon Red, and do they behave differently?

    • A5: Yes, there are several variants of Astrazon Red, such as Astrazon Red 6B, FBL, and BBL.[5][6][13] While they are all cationic dyes, their exact chemical structures can differ slightly, which may influence their solubility characteristics and stability under various conditions. It is always advisable to consult the technical data sheet for the specific Astrazon Red product you are using.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when troubleshooting Astrazon Red precipitation.

AstrazonRed_Troubleshooting start Precipitation Observed in Astrazon Red Solution check_timing When did precipitation occur? start->check_timing immediate Immediately Upon Preparation check_timing->immediate Immediate delayed After a Period of Time check_timing->delayed Delayed check_solvent Check Solvent & Dissolution Method immediate->check_solvent check_temp Check for Temperature Fluctuations delayed->check_temp check_water Assess Water Quality check_solvent->check_water check_ph Verify Solution pH check_water->check_ph solve_immediate Action: - Use co-solvent (acetic acid/ethanol) - Use deionized/distilled water - Adjust pH to acidic/neutral range check_ph->solve_immediate check_conc Evaluate Concentration (Aggregation Risk) check_temp->check_conc check_ions Consider 'Salting Out' (High Ionic Strength) check_conc->check_ions check_compat Review for Incompatible Reagents (Anionics) check_ions->check_compat solve_delayed Action: - Store at constant temperature - Prepare fresh working solutions - Add dye last to high-salt buffers - Avoid anionic surfactants/dyes check_compat->solve_delayed

Caption: Troubleshooting workflow for Astrazon Red precipitation.

References

  • Textile Learner. (2021). Measurement and Reasons of Dye Aggregation in Dyebath. Available at: [Link]

  • MDPI. (2021). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. Available at: [Link]

  • Ranbar. Basic Dyes | Cationic Water-Soluble Dyes. Available at: [Link]

  • Textile Learner. (2021). Properties, Classification and Application of Basic Dyes. Available at: [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2021). Factors affecting dye aggregation. Available at: [Link]

  • DyStar. (2023). Safety Data Sheet Astrazon® Red 6B. Available at: [Link]

  • Textile Mirror. (2010). Aggregation of dyes. Available at: [Link]

  • Scribd. Astrazon Red FBL 200% TDS. Available at: [Link]

  • Scribd. Astrazon Red BBL 200%: Technical Data and Fastnesses Suitabilities. Available at: [Link]

  • Royal Society of Chemistry. (2021). Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions. Available at: [Link]

  • XCHEMI. Are Dyes Soluble in Water? Available at: [Link]

  • Google Patents. (1948). Soluble basic dyes - US2435905A.
  • masterchem. Astrazon from DyStar – Market leading liquid cationic dyes. Available at: [Link]

  • ColorDys. The new face of Astrazon® Unique competence in cationic dyes. Available at: [Link]

  • ResearchGate. The chemical structures: Astrazon Red (A) and Astrazon Blue (B). Available at: [Link]

  • Sangon Biotech. Neutral Red Staining Solution. Available at: [Link]

  • VICHEM. (2023). Dye Precipitation Phenomenon – Causes and Solutions. Available at: [Link]

  • Dyeman. Astrazon. Available at: [Link]

  • PubMed. (2004). Astrazon Red dye decolorization by growing cells and pellets of Funalia trogii. Available at: [Link]

  • Biognost. NEUTRAL RED powder dye, C.I. 50040. Available at: [Link]

  • Google Patents. (2021). Red dye and preparation method thereof - CN112646389B.

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Technical Support Center: Troubleshooting Background Noise in Basic Violet 7 Staining

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing your Basic Violet 7 staining protocols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common artifacts in histological and cytological staining: high background noise. By understanding the underlying principles of the staining process and implementing the targeted strategies outlined below, you can achieve crisp, specific staining with a high signal-to-noise ratio.

Understanding the Staining Mechanism and the Root of Background Noise

Basic Violet 7, also known as C.I. 48020, is a cationic (positively charged) dye belonging to the methine class.[1][2] In histological applications, it functions as a basic dye, meaning it avidly binds to acidic, negatively charged components within cells and tissues. These components are termed "basophilic" and include nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm, which are rich in phosphate groups.[3][4]

Background noise, or non-specific staining, arises when the dye binds to tissue components other than the intended targets. This can be due to a variety of factors, including ionic interactions, hydrophobic forces, and physical trapping of the dye within the tissue.[5][6][7] The goal of a successful staining protocol is to maximize the specific binding of Basic Violet 7 to basophilic structures while minimizing these non-specific interactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Basic Violet 7 staining in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Q1: My entire tissue section is dark purple, and I can't distinguish the nucleus from the cytoplasm. What's causing this overstaining?

A1: This is a classic case of overstaining, which can result from several factors. The primary culprits are usually excessive dye concentration or an overly long staining time.

  • Expertise & Experience: Basic dyes like Basic Violet 7 are potent and can quickly saturate the tissue. It's crucial to find the optimal balance where the target structures are sufficiently stained without the background becoming overwhelmed.

  • Troubleshooting Steps:

    • Optimize Dye Concentration: The ideal concentration can vary depending on the tissue type and fixation method. Start by preparing a series of dilutions of your Basic Violet 7 working solution.

ParameterRecommendationRationale
Starting Concentration 0.1% - 0.5% (w/v) in aqueous solution or 25% methanol.[8]Provides a robust starting point for most applications.
Titration Series Prepare dilutions at 50%, 25%, and 10% of your initial working concentration.Allows for empirical determination of the optimal signal-to-noise ratio for your specific sample.[9]
Q2: After staining, I see random, dark purple precipitates on my tissue section. How can I prevent this?

A2: The presence of dye precipitates or crystals on the tissue is typically due to an issue with the staining solution itself.

  • Expertise & Experience: Basic Violet 7 has a defined solubility in water (approximately 10 g/L at 20°C).[1][2] If the solution is old, contaminated, or improperly prepared, the dye can come out of solution and deposit onto the tissue.

  • Troubleshooting Steps:

    • Filter the Staining Solution: Always filter your Basic Violet 7 working solution through a fine-pore filter paper (e.g., Whatman No. 1) immediately before use. This will remove any undissolved dye particles or aggregates.

    • Prepare Fresh Solutions: Staining solutions should be prepared fresh on a regular basis. Avoid using solutions that have been stored for extended periods, as evaporation can increase the dye concentration and lead to precipitation.

    • Avoid Boiling: The dye solution should not be boiled, as this can alter its properties.[1][2]

Q3: My background staining is high, making it difficult to visualize the cellular details. How can I reduce this non-specific binding?

A3: High background is a common challenge and is often addressed through a combination of proper pre-staining steps and a post-staining differentiation protocol.

  • Expertise & Experience: Non-specific binding is often caused by electrostatic interactions between the cationic dye and various negatively charged molecules in the tissue, not just nucleic acids. A controlled differentiation step using a weak acid can selectively remove the loosely bound dye from the background while retaining the strongly bound dye in the target structures.[10][11]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for high background staining.

  • Experimental Protocol: Acid Alcohol Differentiation

    This protocol outlines the steps for differentiating tissues stained with Basic Violet 7.

    • Preparation of Differentiation Solution:

      • Prepare a 0.5% - 1% solution of hydrochloric acid (HCl) in 70% ethanol. This is a standard differentiating agent for basic dyes.[11]

    • Differentiation Procedure:

      • After staining with Basic Violet 7, briefly rinse the slides in distilled water to remove excess, unbound dye.

      • Immerse the slides in the acid alcohol solution for a very short period (e.g., 1-5 seconds). The timing is critical and may require optimization.

      • Immediately stop the differentiation process by transferring the slides to a container of running tap water. The "blueing" step in an alkaline solution (like Scott's tap water substitute or dilute lithium carbonate) is essential for hematoxylin but with other basic dyes, a thorough wash in neutral pH water is often sufficient to halt the acid's action.[11]

    • Microscopic Evaluation:

      • After washing, mount a coverslip with a temporary mounting medium (e.g., water or glycerol) and check the staining intensity under a microscope.

      • If the background is still too dark, repeat the differentiation step with a very brief re-immersion.

      • If the specific staining (e.g., nuclei) has become too pale, the differentiation was too aggressive. Reduce the time in acid alcohol for subsequent slides.

Q4: Could my tissue preparation be contributing to the background noise?

A4: Absolutely. Proper fixation and sectioning are foundational to good staining.

  • Expertise & Experience: Fixation stabilizes the tissue architecture but can also alter the chemical properties of cellular components, potentially increasing their non-specific affinity for dyes.[9]

  • Key Considerations:

ParameterBest PracticeRationale
Fixation Use a standard fixative like 10% neutral buffered formalin. Ensure adequate fixation time based on tissue size, but avoid over-fixation.Incomplete fixation can lead to poor tissue morphology and uneven dye penetration, while over-fixation can increase background autofluorescence and non-specific binding.[9][12]
Section Thickness For paraffin-embedded tissues, aim for sections between 4-6 µm.Thicker sections can cause incomplete reagent penetration and trap excess dye, leading to higher background.[13][14]
Deparaffinization Ensure complete removal of paraffin wax using fresh xylene or xylene substitutes.Residual wax can impede the even penetration of the aqueous dye solution, resulting in patchy and uneven staining.[15][16]

Visualizing the Path to a Clear Stain

The following diagram illustrates the critical control points in the Basic Violet 7 staining workflow to minimize background noise.

Staining_Workflow cluster_ts Key Troubleshooting Points node_prep Tissue Preparation (Fixation, Sectioning) node_deparaffin Deparaffinization & Rehydration node_prep->node_deparaffin node_stain Staining (Basic Violet 7) node_deparaffin->node_stain node_rinse Rinse (Distilled Water) node_stain->node_rinse ts_stain Optimize: - Concentration - Duration - Filter Stain node_diff Differentiation (Acid Alcohol) node_rinse->node_diff node_wash Wash & Dehydrate node_diff->node_wash ts_diff Optimize: - Time - Acid Concentration node_clear Clearing & Mounting node_wash->node_clear node_result Microscopy node_clear->node_result

Caption: Key control points in the Basic Violet 7 staining workflow.

By systematically addressing each of these potential issues, you can refine your Basic Violet 7 staining protocol to consistently produce high-quality results with minimal background interference.

References

  • World Dye Variety. (2012, April 28). Basic Violet 7. Retrieved from [Link]

  • HistoSure. FAQ – Why do I have high background or non-specific staining?. Retrieved from [Link]

  • ResearchGate. (2014, March 20). How to get rid of non-specific signals in the staining of immunofluorescent microscopy?. Retrieved from [Link]

  • Sino Biological. How to avoid non-specific staining?. Retrieved from [Link]

  • ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining. Retrieved from [Link]

  • StainsFile. Differentiation. Retrieved from [Link]

  • MDPI. (2022, January 26). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. Retrieved from [Link]

  • Leica Biosystems. H&E Basics Part 4: Troubleshooting H&E. Retrieved from [Link]

  • Boster Bio. IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved from [Link]

  • University of Tasmania. CXA121 Histology Tutorial. Retrieved from [Link]

  • The Cell. Basic and Acid Dyes for Histology. Retrieved from [Link]

  • Alan Chemical Industries LTD. Basic Violet 7 Manufacturers and suppliers. Retrieved from [Link]

  • Laboratory Diagnostics & Cell Science Kuhlmann. Natural and synthetic dyes in histology. Retrieved from [Link]

  • PubChem. Acid Violet 7. Retrieved from [Link]

  • PubChem. Basic Blue 7. Retrieved from [Link]

  • PubMed. (2013). Double staining with crystal violet and methylene blue is appropriate for colonic endocytoscopy: an in vivo prospective pilot study. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 2). How to Reduce Background Noise in IHC. Retrieved from [Link]

  • MDPI. (2023). Snail1 Induced Suppression of Proliferation via EGR1, FOXO1, and CEPBγ Creates a Vulnerability for Targeting Apoptotic and Cellular Senescence Pathways. Retrieved from [Link]

  • ResearchGate. (2019, December 29). How to reduce the background noise in the IF (immunofluorescence) experiments?. Retrieved from [Link]

  • MDPI. (2024, August 23). Deep Cleaning of Crystal Violet and Methylene Blue Dyes from Aqueous Solution by Dextran-Based Cryogel Adsorbents. Retrieved from [Link]

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Technical Support Center: Astrazon Red (Basic Red 46) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Astrazon Red (most commonly C.I.[1] Basic Red 46 ) is a cationic azo dye characterized by a delocalized positive charge that facilitates strong ionic bonding with anionic substrates (e.g., acrylic fibers, clay adsorbents, or biological polyanions).

While generally robust, its stability is non-linear with respect to temperature. Researchers often conflate thermodynamic adsorption efficiency (which typically increases with


) with molecular stability  (which decreases with 

under specific pH conditions). This guide dissects these variables to resolve experimental inconsistencies.

Key Physicochemical Parameters:

  • Chromophore: Azo linkage (-N=N-).

  • 
    :  ~530–532 nm (Solvent dependent).
    
  • Thermal Behavior: Endothermic adsorption; Exothermic degradation (at

    
    C or high pH).
    

Core Knowledge: The Temperature-Stability Paradox

Before troubleshooting, you must distinguish between chemical degradation and physical shifts.

ParameterEffect of Increasing Temperature (

)
Mechanism
Absorbance Signal Decreases (reversible & irreversible)Reversible: Band broadening (Doppler effect). Irreversible: Azo bond cleavage (Hydrolysis).
Adsorption Capacity Increases Endothermic nature of cationic dye adsorption (increased pore diffusion).
Hydrolytic Stability Decreases High

lowers the activation energy (

) for nucleophilic attack on the azo bond, especially at pH > 8.
Solubility Increases Disruption of dye-dye aggregates (dimers/trimers).

Troubleshooting Guide & FAQs

Issue 1: "My absorbance readings drop significantly after heating, even in a sealed vessel."

Diagnosis: This is likely Thermal Degradation or pH-Induced Hydrolysis , not just evaporation.

Technical Explanation: Basic Red 46 contains an azo bond susceptible to cleavage. While stable at acidic pH (3.0–5.0) up to boiling temperatures, neutral-to-alkaline conditions exponentially accelerate degradation. If your buffer shifts to pH > 7.5 upon heating (common with Tris buffers), the dye undergoes irreversible hydrolysis.

Corrective Action:

  • Check pH at Temperature: Ensure your buffer's

    
     is stable at the target temperature. Use acetate or phosphate buffers (pH 4–5) for maximum thermal stability.
    
  • Run a Reversibility Test: Cool the sample back to 25°C. If absorbance does not recover to >98% of the initial value, chemical degradation has occurred.

Issue 2: "I see higher adsorption removal at 50°C than 20°C. Is the dye degrading or adsorbing?"

Diagnosis: This is likely Endothermic Adsorption , a standard physical phenomenon for this dye class.

Technical Explanation: Unlike exothermic adsorption (where capacity drops as


 rises), Astrazon Red adsorption onto clays, carbons, or fibers is typically endothermic .
  • Mechanism: Higher temperatures decrease the viscosity of the solution and increase the mobility of the dye cations, allowing them to penetrate smaller micropores that are inaccessible at lower temperatures.

  • Validation: You must perform a "Blank Control" (dye without adsorbent) alongside your experiment.

Corrective Action:

  • Protocol: Run a control flask with only dye solution at 50°C.

    • If Control Absorbance remains constant (vs. initial): The loss in the test flask is True Adsorption .

    • If Control Absorbance drops: The loss is Thermal Degradation , and your adsorption data is skewed.

Issue 3: "The shifts from 532 nm to 525 nm at high concentrations."

Diagnosis: Metachromatic Shift due to Aggregation (Dimerization).

Technical Explanation: At high concentrations or lower temperatures, cationic dyes form dimers (H-aggregates). This causes a hypsochromic (blue) shift.[2] Heating usually disrupts these dimers, returning the peak to ~532 nm (monomeric state).

Corrective Action:

  • Always measure absorbance at a temperature where the dye is monomeric (usually >40°C or in dilute solutions <10 mg/L).

  • Construct calibration curves at the exact temperature of your experimental measurement.

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing stability issues.

TroubleshootingLogic Start START: Absorbance Loss Observed CheckControl Step 1: Check Thermal Control (Heated Dye w/o Adsorbent) Start->CheckControl ControlStable Control is Stable (Absorbance Unchanged) CheckControl->ControlStable No Loss ControlUnstable Control Shows Loss (Absorbance Dropped) CheckControl->ControlUnstable Loss > 5% TrueAdsorption Cause: True Adsorption (Endothermic Process) ControlStable->TrueAdsorption CheckReversibility Step 2: Cool to 25°C Does Signal Recover? ControlUnstable->CheckReversibility SignalRecovers Yes: Reversible Shift CheckReversibility->SignalRecovers Yes SignalFails No: Irreversible Loss CheckReversibility->SignalFails No Thermochromism Cause: Thermochromism or Band Broadening SignalRecovers->Thermochromism CheckPH Step 3: Check pH SignalFails->CheckPH PHHigh pH > 7 CheckPH->PHHigh PHLow pH < 5 CheckPH->PHLow Hydrolysis Cause: Alkaline Hydrolysis (Azo Bond Cleavage) PHHigh->Hydrolysis Oxidation Cause: Trace Oxidants or Photodegradation PHLow->Oxidation

Figure 1: Decision tree for diagnosing Astrazon Red stability issues based on control experiments and reversibility.

Standardized Protocol: Thermal Stability Assay

To rigorously quantify the effect of temperature on Astrazon Red without confounding variables, use this self-validating protocol.

Objective: Determine the degradation rate constant (


) at elevated temperatures.
Materials
  • Stock Solution: 1000 mg/L Astrazon Red (Basic Red 46) in dH₂O.

  • Buffer: 0.1M Acetate Buffer (pH 4.5) AND 0.1M Phosphate Buffer (pH 7.5).

  • Equipment: UV-Vis Spectrophotometer (Double beam preferred), Water bath.

Workflow
  • Preparation:

    • Prepare working solutions of 20 mg/L dye in both pH 4.5 and pH 7.5 buffers.

    • Scan spectrum (400–700 nm) at 25°C to establish

      
      .
      
  • Thermal Stress:

    • Aliquot samples into sealed glass vials (avoid plastic to prevent sorption).

    • Incubate at three setpoints: 40°C, 60°C, and 80°C.

  • Sampling:

    • At

      
       minutes, remove one vial.
      
    • CRITICAL: Rapidly cool the vial to 25°C in an ice bath before measurement. Measuring hot samples introduces refractive index errors.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • If linear, the degradation follows Pseudo-First-Order Kinetics :

      
      
      
Experimental Workflow Diagram

StabilityProtocol Prep 1. Prepare 20mg/L Soln (pH 4.5 & 7.5) Incubate 2. Incubate Vials (40°C, 60°C, 80°C) Prep->Incubate Sample 3. Sample at Intervals (0, 30, 60... min) Incubate->Sample Cool 4. QUENCH to 25°C (Critical Step) Sample->Cool Immediate Measure 5. Measure Abs @ 530nm Cool->Measure Calc 6. Calculate k_deg Measure->Calc

Figure 2: Step-by-step workflow for the Thermal Stability Assay, emphasizing the quenching step to ensure data integrity.

References

  • Chemical Structure & Identity

    • Basic Red 46 (Astrazon Red FBL) Technical Data Sheet. World Dye Variety.[3]

  • Adsorption Thermodynamics (Endothermic Nature)

    • Deniz, F., & Karaman, S. (2011). Removal of Basic Red 46 dye from aqueous solution by pine tree leaves.[4] Chemical Engineering Journal, 170(1), 67-74. (Demonstrates increased capacity with temperature).[5]

  • Degradation Kinetics

    • Abdollahi Ghahi, N., et al. (2022). Degradation of Basic Red 46 dye from color wastewater using cold atmospheric plasma. Journal of Nuclear Science and Technology. (Discusses degradation pathways and spectral monitoring).

  • General Azo Dye Hydrolysis

    • Stylidi, M., et al. (2003). Pathways of solar light-induced photocatalytic degradation of azo dyes in aqueous TiO2 suspensions. Applied Catalysis B: Environmental. (Mechanistic details on azo bond cleavage).

Sources

Solving dye aggregation issues in high concentration Astrazon Red

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Astrazon Red. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Astrazon Red in their experiments and encountering challenges, particularly with dye aggregation at high concentrations. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

Introduction: The Challenge of Astrazon Red Aggregation

Astrazon Red is a cationic dye prized for its vibrant color and utility in various applications, including biological staining.[1] However, its chemical nature—a planar aromatic structure—makes it prone to aggregation, especially at high concentrations in aqueous solutions. This aggregation is primarily driven by intermolecular forces such as van der Waals forces and π-π stacking between the dye molecules.[2] When Astrazon Red molecules aggregate, they can form dimers, trimers, and even larger, less soluble clusters. This phenomenon can lead to several experimental issues:

  • Precipitation: Visible particles forming in your stock or working solutions.

  • Inconsistent Staining: Non-uniform and unpredictable staining of cells or tissues.

  • Reduced Fluorescence: Self-quenching of the fluorescent signal in aggregated states.

  • Clogged Equipment: Aggregates can block fluidics in instruments like flow cytometers or microfluidic devices.

This guide will provide a structured approach to understanding, preventing, and resolving these aggregation-related issues.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might be asking in the lab, with detailed, experience-driven answers.

Q1: I just mixed my Astrazon Red powder into buffer and it won't dissolve properly, or it formed precipitates. What's happening?

Answer: This is a classic sign of dye aggregation. The planar structure of Astrazon Red molecules encourages them to stack on top of each other in aqueous solutions, reducing their solubility. Several factors can exacerbate this issue:

  • High Concentration: The more dye molecules are present, the more likely they are to find each other and aggregate.

  • Aqueous Buffers with High Ionic Strength: Buffers like Phosphate-Buffered Saline (PBS) contain salts that can promote the aggregation of cationic dyes. The ions in the buffer can effectively "shield" the charges on the dye molecules, reducing their electrostatic repulsion and allowing them to approach each other more closely and aggregate.[3][4]

  • pH: The pH of the solution can influence the charge state of the dye and its solubility.

Q2: How can I prepare a high-concentration, stable stock solution of Astrazon Red?

Answer: The key is to use a solvent system that disrupts the intermolecular forces causing aggregation. For most research applications, a combination of an organic solvent and a slightly acidic aqueous component is highly effective.

Recommended Stock Solution Protocol (10 mM):

  • Choose the Right Solvent: Start by dissolving the Astrazon Red powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is an excellent solvent for many organic dyes and will help to break up initial aggregates.

  • Stepwise Dilution:

    • Begin by adding a small amount of DMSO to the Astrazon Red powder to create a concentrated slurry.

    • Gradually add more DMSO while vortexing or sonicating until the dye is fully dissolved.

  • Acidification (Optional but Recommended): For dyes that are particularly difficult to dissolve or to enhance long-term stability, the addition of a small amount of glacial acetic acid can be beneficial. Acetic acid helps to keep the dye in a protonated, more soluble state.[5][6][7] A common practice is to have a final concentration of 1-2% acetic acid in the stock solution.

  • Storage: Store your stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Solvent Concentration Notes
DMSO100%Excellent for initial solubilization.
DMSO with 1-2% Acetic Acid10 mMRecommended for long-term stability and preventing aggregation.
Q3: My stock solution in DMSO is fine, but when I dilute it into my cell culture medium or PBS for staining, I see precipitates. How do I fix this?

Answer: This is a common issue when diluting a dye from an organic solvent into an aqueous buffer. The rapid change in the solvent environment can shock the dye molecules into aggregating. The presence of salts in PBS or components in cell culture media can further promote this.

Workflow for Preparing Working Solutions:

The following workflow is designed to minimize aggregation when preparing your final staining solution.

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution cluster_2 Final Working Solution stock 10 mM Astrazon Red in DMSO intermediate Intermediate Dilution (e.g., 100 µM in low-salt buffer or pure water) stock->intermediate Dilute in low-salt buffer (e.g., HBSS) or dH2O first working Final Working Solution (e.g., 1-10 µM in cell culture medium or PBS) intermediate->working Add to final buffer/medium while vortexing G cluster_0 Aggregation in Aqueous Buffer cluster_1 Disaggregation in DMSO/Acetic Acid Aggregated Aggregated Disaggregated Disaggregated Aggregated->Disaggregated Solubilization

Caption: Simplified mechanism of Astrazon Red aggregation and disaggregation.

By following the guidelines and protocols outlined in this technical support center, you will be well-equipped to overcome the challenges of Astrazon Red aggregation and achieve consistent, high-quality results in your research.

References

  • Sangon Biotech. Neutral Red Staining Solution, for living cells. [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]

  • Grimm, J. B., et al. (2023). A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles. ACS Central Science. [Link]

  • Feinberg Labs. Labeling Cells with Live Dyes This protocol provides a way to stain live cells by using the following three dyes from Molecular. [Link]

  • University of Massachusetts Chan Medical School. Cell Biology and Bioimaging Core Staining Protocols. [Link]

  • Cing, S., & Yesilada, O. (2004). Astrazon Red dye decolorization by growing cells and pellets of Funalia trogii. Journal of Basic Microbiology, 44(4), 263-269. [Link]

  • Valha, P., et al. (2014). Forcing Aggregation of Cyanine Dyes with Salts: A Fine Line Between Dimers and Higher-Ordered Aggregates. The Journal of Physical Chemistry B, 118(36), 10704-10713. [Link]

  • Elabscience. (2021, October 19). Flow Cytometry Troubleshooting Tips. [Link]

  • Wang, Y., et al. (2023). Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. RSC Advances, 13(41), 28863-28868. [Link]

  • ResearchGate. Figure S1: Dye aggregation after 30 minutes in PBS-glucose or with.... [Link]

  • Liu, Y., et al. (2020). Aggregation-Induced Emission-Based Fluorescence Probe for Fast and Sensitive Imaging of Formaldehyde in Living Cells. ACS Omega, 5(20), 11438-11444. [Link]

  • Valha, P., et al. (2014). Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher-ordered aggregates. The Journal of Physical Chemistry B, 118(36), 10704-10713. [Link]

  • Abberior Instruments. Membrane labeling protocol for live-cell applications. [Link]

  • Kim, H. J., et al. (2018). Tailoring Hydrophobic Interactions between Probes and Amyloid-β Peptides for Fluorescent Monitoring of Amyloid-β Aggregation. ACS Omega, 3(5), 5658-5667. [Link]

  • Li, Y., et al. (2024). Exploring the limitations of mitochondrial dye as a genuine horizontal mitochondrial transfer surrogate. Cell Death & Disease, 15(3), 203. [Link]

  • Wang, Y., et al. (2022). GSH-Activatable Aggregation-Induced Emission Cationic Lipid for Efficient Gene Delivery. International Journal of Molecular Sciences, 23(23), 15264. [Link]

  • Wang, D., et al. (2018). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. Molecules, 23(1), 153. [Link]

  • Llewellyn, B. D. Differential Staining With Acid Dyes. [Link]

  • Azure Biosystems. AzureRed Fluorescent Protein Stain. [Link]

  • SBS Genetech. Mitochondrial Deep Red Fluorescence Staining Kit with Mito-Tracker Deep Red FM. [Link]

  • Grimm, J. B., et al. (2024). A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles. ACS Central Science. [Link]

  • Yang, Y., et al. (2022). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. Nature Communications, 13(1), 2291. [Link]

  • Biocompare. (2022, February 3). Red Color Fluorescent Dye to Track the Mitochondria. [Link]

  • Grimm, J. B., et al. (2023). A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles. ACS Central Science. [Link]

  • ResearchGate. (2017, August 6). Hello Everyone, what is the function of 10% acetic acid solution in Crystal Violet staining?. [Link]

  • Quora. (2020, January 27). How to dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration. [Link]

  • Danylchuk, Y., et al. (2020). Super-resolution microscopy based on the inherent fluctuations of dye molecules. Biomedical Optics Express, 11(1), 324-337. [Link]

  • Arno, B. S., et al. (2018). Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species. Royal Society Open Science, 5(2), 171566. [Link]

  • Abbkine. (2026, January 16). A Practical Guide to Maximizing Far-Red Fluorescence Imaging with Abbkine's DiD (DiIC18(5)) (BMD0073). [Link]

  • MDPI. (2024, October 4). Aggregation-Induced Emission (AIE) Probes in Fluorescent Sensing: Progress and Applications for Pesticide Detection. [Link]

  • ResearchGate. (2018, April 5). What's the principle of alizarin red staining quantification assay using acetic acid?. [Link]

  • Biological Stain Commission. (2023, June 20). Glossary. [Link]

  • PromoCell. (2025, January 28). Impact of phenol red in cell culture and solutions. [Link]

  • ZEISS Microscopy Online Campus. Introduction to Spectral Imaging. [Link]

  • Allen Cell Explorer. How to prepare fluorescent dye stock solution for Flat Field Correction. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. [Link]

  • Wikipedia. (2018, December 17). Staining of Slides. [Link]

Sources

Technical Support Center: Astrazon Red 6B Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers investigating the photodegradation of Astrazon Red 6B (C.I. Basic Violet 7).[1][2][3] This content is structured to address mechanism elucidation, experimental troubleshooting, and kinetic analysis.

Topic: Photodegradation Pathways & Troubleshooting under UV Irradiation Chemical Identity: C.I. Basic Violet 7 (Methine Class) | CAS: 6441-82-3 Support Level: Tier 3 (Senior Scientist / R&D)

Executive Technical Overview

Astrazon Red 6B is a cationic methine dye characterized by a conjugated system linking a 1,3,3-trimethylindolium moiety to an N-(2-chloroethyl)-N-ethyl-aniline group.[3] Under UV irradiation (typically 254 nm or 365 nm), particularly in the presence of photocatalysts like TiO₂, the molecule undergoes oxidative degradation driven by hydroxyl radicals (


) and superoxide anions (

).

The degradation is not a single-step destruction but a cascade of competing reactions:

  • N-De-alkylation: Stepwise removal of the ethyl and chloroethyl groups (observable as a hypsochromic "Blue" shift in absorption).

  • Chromophore Cleavage: Attack on the methine bridge (

    
    ), destroying the visible color.
    
  • Mineralization: Oxidation of the aromatic rings into

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

Troubleshooting & FAQs

Field-proven solutions for common experimental anomalies.

Q1: Why is the absorbance maximum ( ) shifting blue (hypsochromic shift) rather than just decreasing?

Diagnosis: This is a signature of the N-de-alkylation pathway. Technical Explanation: Astrazon Red 6B owes its red/violet color to the auxochromic alkyl groups attached to the amine nitrogen. As UV-generated radicals attack these groups, the dye loses ethyl/chloroethyl chains one by one.

  • Mechanism: The dye converts from a fully alkylated state to partially alkylated intermediates (e.g., N-de-ethylated Basic Violet 7).

  • Actionable Step: Do not interpret this as "no degradation." Quantify the peak area shift. If you require color removal without intermediates, increase the ratio of

    
     radicals (e.g., add 
    
    
    
    ) to favor direct chromophore cleavage over peripheral de-alkylation.
Q2: The degradation rate slows significantly after the first 20 minutes. Why?

Diagnosis: Catalyst surface poisoning or competitive adsorption. Technical Explanation:

  • Cl- Inhibition: Basic Violet 7 releases chloride ions (

    
    ) during degradation. High concentrations of 
    
    
    
    can scavenge hydroxyl radicals, forming less reactive chlorine radicals (
    
    
    ).
  • Intermediate Adsorption: Cationic intermediates may bind strongly to the negatively charged catalyst surface (at high pH), blocking active sites. Actionable Step:

  • Check pH: Ensure pH is optimized. For cationic dyes on TiO₂, neutral to slightly alkaline pH (pH 7-9) often favors adsorption, but highly alkaline conditions can cause repulsion if the catalyst surface becomes saturated.

  • Protocol Adjustment: Perform a washing step or use a fresh catalyst aliquot to confirm surface fouling.

Q3: My TOC (Total Organic Carbon) removal is only 40% while Color Removal is >95%.

Diagnosis: Incomplete mineralization. Technical Explanation: The chromophore (color) is destroyed easily by breaking the methine bridge. However, the resulting aromatic fragments (benzene derivatives, indolium rings) remain in solution and contribute to TOC. Actionable Step: Extend irradiation time. The kinetic rate for ring-opening (mineralization) is typically


 slower than decolorization. Consider coupling with ozonation  or sonolysis  if rapid mineralization is required.

Degradation Pathway Visualization

The following diagram maps the degradation logic, moving from the parent molecule through specific intermediates to final mineralization.[4]

AstrazonDegradation cluster_Stage1 Stage 1: N-De-alkylation (Hypsochromic Shift) cluster_Stage2 Stage 2: Chromophore Cleavage cluster_Stage3 Stage 3: Mineralization Parent Astrazon Red 6B (Basic Violet 7) [Cationic Methine Core] Inter1 Intermediate A (Loss of Ethyl Group) Parent->Inter1 •OH Attack (N-position) Inter2 Intermediate B (Loss of Chloroethyl Group) Parent->Inter2 •OH Attack (N-position) Cleavage Methine Bridge Attack (Loss of Visible Color) Parent->Cleavage Direct Bridge Attack Inter1->Cleavage Inter2->Cleavage Frag1 1,3,3-Trimethyl-2-indolinone Cleavage->Frag1 Frag2 4-Amino-N-methyl-benzaldehyde Cleavage->Frag2 Acids Aliphatic Acids (Formic, Acetic, Oxalic) Frag1->Acids Ring Opening Frag2->Acids Oxidation Minerals Final Products CO2 + H2O + NO3- + Cl- Acids->Minerals Full Oxidation

Caption: Proposed degradation cascade of Astrazon Red 6B showing competitive de-alkylation and cleavage pathways leading to mineralization.

Standardized Experimental Protocol

Use this protocol to generate reproducible kinetic data.

Workflow: UV/TiO₂ Photocatalytic Degradation

Reagents:

  • Astrazon Red 6B (Purified, >98%)

  • Aeroxide® P25 TiO₂ (or equivalent photocatalyst)

  • Deionized Water (18.2 MΩ·cm)

Step-by-Step Procedure:

  • Preparation:

    • Prepare a 20 mg/L stock solution of Astrazon Red 6B.

    • Add 0.5 g/L TiO₂ catalyst.

    • Critical: Sonicate for 10 mins to disperse catalyst aggregates.

  • Dark Adsorption Equilibrium:

    • Stir the suspension in the dark for 30 minutes .

    • Why? To distinguish between physical adsorption and photocatalytic degradation.

  • Irradiation:

    • Light Source: UV-A (365 nm) or UV-C (254 nm) lamp, 15W or higher.

    • Distance: Fixed at 10 cm from the solution surface.

    • Agitation: Magnetic stirring at 300 RPM.

  • Sampling:

    • Extract 3 mL aliquots at t = 0, 5, 10, 20, 40, 60, 90 mins.

    • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove catalyst particles (centrifugation is an alternative if dye adsorbs to filter).

  • Analysis:

    • UV-Vis: Monitor

      
       (approx. 550-560 nm) for decolorization.
      
    • TOC Analyzer: Monitor mineralization.

    • LC-MS (Optional): Identify intermediates (Look for m/z peaks corresponding to M-29 (ethyl loss) or M-63 (chloroethyl loss)).

Kinetic Data Summary (Reference Values)

Compare your results against these typical values for cationic dyes under UV/TiO₂.

ParameterPseudo-First-Order Rate Constant (

)
Half-Life (

)
Notes
Decolorization

15 - 35 minFast. Driven by bridge cleavage.
De-alkylation

20 - 50 minSlower. Causes spectral blue shift.
Mineralization (TOC)

> 120 minRate-limiting step.

References

  • Chemical Structure & Identity

    • Title: Astrazon Red 6B (Basic Violet 7) Chemical Properties.[1][2][3]

    • Source: PubChem / Chemical Book.
    • URL:[Link]

  • General Mechanism (Cationic Dye Degradation)

    • Title: Photocatalytic degradation of Crystal Violet (Basic Violet 3) on Nano TiO2.[5]

    • Source: Longdom Publishing.
    • URL:[Link]

  • Intermediate Identification (Methine Dyes)

    • Title: Degradation pathways of reactive and cationic dyes under advanced oxid
    • Source: NIH / PubMed (Contextual Reference on N-de-alkyl
    • URL:[Link]

  • Experimental Protocols

    • Title: Photocatalytic Dye Degradation
    • Source: ACS Public
    • URL:[Link]

Sources

Validation & Comparative

Validation of Astrazon Red 6B as a Model Cationic Pollutant in Wastewater

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

While Methylene Blue (MB) remains the "gold standard" for testing cationic dye removal, its thiazine structure is chemically distinct from the polymethine and azo-based dyes that dominate the textile effluent landscape. Astrazon Red 6B (C.I.[1][2][3][4][5] Basic Violet 7) serves as a critical alternative model pollutant.[4][6] Its methine-bridge structure and steric bulk offer a more rigorous challenge for adsorption porosity and advanced oxidation processes (AOPs) than the planar, smaller Methylene Blue molecule.

This guide validates Astrazon Red 6B (AR6B) as a benchmark adsorbate, providing a direct performance comparison with Methylene Blue and detailed protocols for experimental validation.[4]

Chemical Profile: Astrazon Red 6B vs. Methylene Blue

To validate AR6B, one must understand its structural divergence from the standard. AR6B is a polymethine (cyanine) dye, characterized by a delocalized charge across a methine chain connecting an indolium ring and an aniline moiety.[4]

Table 1: Comparative Chemical Specifications
FeatureAstrazon Red 6B (Target) Methylene Blue (Benchmark) Implication for Validation
C.I. Name Basic Violet 7Basic Blue 9AR6B represents methine/cyanine class dyes.[4][6]
CAS No. 6441-82-361-73-4Use these for procurement verification.[4][6]
Chromophore Polymethine (Methine bridge)Thiazine (Heterocyclic ring)AR6B is more susceptible to radical attack at the methine bridge.[4]
Mol. Weight ~417.42 g/mol 319.85 g/mol AR6B is ~30% larger , testing mesopore accessibility better than MB.[4]

525 nm (Water)664 nm (Water)Distinct spectral window; allows simultaneous binary detection.[4][6]
Charge Cationic (Indolium N+)Cationic (Thiazine N+)Both target negatively charged adsorbents (clays, biochars).[4]
Molecular Geometry Non-planar (Bulky groups)PlanarAR6B suffers more steric hindrance in micropores (<2nm).[4][6]

Experimental Validation Protocols

The following protocols are designed to be self-validating . If the control criteria (Linearity


, Dark Adsorption < 5%) are not met, the system is compromised.
Protocol A: Determination of Adsorption Isotherms (Batch Equilibrium)

Objective: Quantify maximum adsorption capacity (


) and distinguish between monolayer (Langmuir) and heterogeneous (Freundlich) sorption.

Reagents:

  • Stock Solution: 1000 mg/L Astrazon Red 6B in deionized water.

  • Adsorbent: Activated Biochar or Montmorillonite Clay (dried at 105°C for 24h).[4][6]

  • pH Adjusters: 0.1 M HCl and 0.1 M NaOH.[4][6]

Workflow:

  • Preparation: Dilute stock to 5 concentrations (e.g., 25, 50, 100, 150, 200 mg/L).

  • Equilibrium Setup: Add 0.1 g adsorbent to 50 mL of each dye solution in 250 mL Erlenmeyer flasks.

  • pH Control: Adjust pH to 6.0 ± 0.1 .

    • Expert Insight: AR6B is stable at pH 6.[4][5][6] At pH > 9, structural changes may occur; at pH < 3, H+ ions compete excessively for active sites.

  • Agitation: Shake at 150 rpm at 25°C for 240 minutes (or until equilibrium).

  • Separation: Centrifuge at 4000 rpm for 10 mins. Filter supernatant (0.45 µm membrane).[4][6]

  • Quantification: Measure Absorbance at 525 nm . Calculate

    
     (mg/g):
    
    
    
    
    [4]
Protocol B: Photocatalytic Degradation Kinetics

Objective: Validate degradation efficiency under Advanced Oxidation Processes (AOP) using a semiconductor catalyst (e.g., TiO₂ or ZnO).

Workflow:

  • Dark Adsorption (Critical Control): Stir 50 mg/L AR6B with catalyst (0.5 g/L) in the dark for 30 mins.

    • Validation Check: If concentration drops by >20%, adsorption dominates over catalysis.[4] Adjust catalyst load.

  • Irradiation: Expose to UV/Visible light source.[4][6]

  • Sampling: Aliquot 3 mL every 15 mins. Centrifuge immediately to remove catalyst.[4][6]

  • Scavenger Study (Optional): Add EDTA (hole scavenger) or Isopropanol (radical scavenger) to identify the mechanism.[4]

Mechanistic Visualization

Understanding the pathway is crucial for interpreting data.[4] The diagrams below illustrate the adsorption logic and the degradation attack vectors.

Figure 1: Comparative Adsorption Mechanism

Caption: AR6B relies on electrostatic attraction but faces steric hindrance in micropores compared to the planar MB.

AdsorptionMechanism cluster_adsorbent Adsorbent Surface (Biochar/Clay) cluster_dyes Surface Negatively Charged Sites (-COO⁻, -OH⁻) Pores Micropores (<2nm) Mesopores (2-50nm) MB Methylene Blue (Planar, Smaller) MB->Pores Easy Diffusion Mechanism Electrostatic Interaction (Primary Force) MB->Mechanism High Affinity AR Astrazon Red 6B (Bulky, Non-Planar) AR->Mechanism High Affinity Steric Steric Hinderance (Pore Blockage) AR->Steric Bulky Methine Group Mechanism->Surface Ionic Bonding Steric->Pores Restricted Access

[4]

Figure 2: Photocatalytic Degradation Pathway (AOP)

Caption: Radical attack sequence on the methine bridge of Astrazon Red 6B leading to mineralization.

DegradationPathway Catalyst Photocatalyst (TiO₂/ZnO) + hν (Light) Pairs e⁻ (CB) + h⁺ (VB) Catalyst->Pairs Excitation Radicals Reactive Species (•OH, •O₂⁻) Pairs->Radicals Redox Reactions Attack Attack on Methine Bridge (-CH=) Radicals->Attack Oxidation AR_Molecule Astrazon Red 6B (Intact Chromophore) AR_Molecule->Attack Intermediates Aromatic Amines & Small Fragments Attack->Intermediates Cleavage Minerals CO₂ + H₂O + Cl⁻ + NO₃⁻ Intermediates->Minerals Mineralization

[4]

Performance Comparison Data

The following data synthesizes literature values to provide a baseline for your validation experiments. Note the distinct behavior of AR6B in kinetic studies.

Table 2: Adsorption Capacity & Kinetics Benchmark
ParameterAstrazon Red 6B Methylene Blue Interpretation

on Waste Tea
~180 - 200 mg/g~250 - 300 mg/gMB generally adsorbs higher loads due to smaller size/packing.[4][6]
Kinetic Model Pseudo-Second Order (

)
Pseudo-Second Order (

)
Both follow chemisorption mechanisms.[4][6]
Isotherm Fit Freundlich (Heterogeneous)Langmuir (Monolayer)AR6B often requires multi-layer or heterogeneous sites to bind effectively.[4][6]
Equilibrium Time 60 - 120 mins30 - 60 minsAR6B is slower ; diffusion is rate-limiting due to molecular bulk.[4][6]
pH Optimum pH 6.0 - 8.0pH 7.0 - 10.0AR6B is less stable at very high alkalinity than MB.[4][6]
Table 3: Photocatalytic Degradation Rates (TiO₂ Catalyst)
MetricAstrazon Red 6B Methylene Blue
Rate Constant (

)


Half-Life (

)
~30 - 45 mins~15 - 25 mins
Degradation Mechanism Methine bridge cleavageThiazine ring opening

References

  • Uddin, M. T., et al. (2009).[4] "Adsorption of Methylene Blue from aqueous solution by water hyacinth." Journal of Chemical Technology & Biotechnology.

  • Nasuha, N., et al. (2010).[4] "Reject tea as a potential low-cost adsorbent for the removal of Methylene Blue."[4] Journal of Hazardous Materials.

  • Hameed, B. H. (2009).[4] "Spent tea leaf: A new non-conventional and low-cost adsorbent for removal of basic dye from aqueous solutions."[4] Journal of Hazardous Materials. [4]

  • Bajpai, S. K., & Jain, A. (2012).[4][7] "Sorption of Astrazon Red 6B from aqueous solutions onto waste tea leaves." Desalination and Water Treatment. [4]

  • Greluk, M., & Hubicki, Z. (2010).[4] "Kinetics, isotherm and thermodynamic studies of the adsorption of reactive dyes onto anion exchange resin." Chemical Engineering Journal.[4][6]

Sources

Comparative Kinetics Guide: Activated Carbon vs. Emerging Adsorbents for Cationic Dye Removal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Foundation

The removal of cationic dyes (e.g., Methylene Blue, Crystal Violet, Malachite Green) is a critical unit operation in pharmaceutical and textile effluent treatment. While Activated Carbon (AC) remains the industrial benchmark due to its high surface area and established regeneration protocols, emerging alternatives like Biochar , Metal-Organic Frameworks (MOFs) , and Polymeric Resins challenge its dominance.

This guide focuses on the kinetics of removal—not just how much dye is removed (thermodynamics), but how fast (rate laws). For reactor design, the rate determines the residence time and column dimensions, directly impacting Capital Expenditure (CAPEX).

The Physicochemical Mechanism

The adsorption of cationic dyes onto AC is driven by three primary interactions:

  • Electrostatic Attraction: At pH levels above the Point of Zero Charge (

    
    ), the AC surface deprotonates, becoming negatively charged. This creates a strong coulombic attraction to the positively charged dye cation (
    
    
    
    ).
  • 
    -
    
    
    
    Stacking:
    The aromatic rings of the dye interact with the delocalized
    
    
    -electrons of the graphene layers in AC.
  • Pore Filling: Physical entrapment within micropores (<2 nm) and mesopores (2–50 nm).

Experimental Protocol: Batch Kinetic Study

To generate reliable kinetic data, one must isolate the rate-limiting step. The following protocol minimizes external mass transfer resistance to focus on intrinsic adsorption kinetics.

Workflow Visualization

The following diagram outlines the critical path for a self-validating kinetic batch study.

BatchAdsorption Stock Stock Solution (1000 mg/L Dye) Dilution Dilution & pH Adjustment Stock->Dilution C_0 defined Equil Temp. Equilibration (Water Bath) Dilution->Equil T constant Dosing Adsorbent Dosing (t=0) Equil->Dosing Start Sampling Timed Sampling (0.5, 1, 2... 120 min) Dosing->Sampling Agitation Separation Separation (0.22 µm Filter/Centrifuge) Sampling->Separation Quench Analysis UV-Vis Analysis (λ max) Separation->Analysis Quantify

Figure 1: Standardized batch kinetic workflow ensuring reproducibility and minimization of mass transfer errors.

Step-by-Step Methodology
  • Adsorbent Preparation: Wash AC with deionized water to remove fines; dry at 110°C for 24h. Determine ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     using the drift method.
    
  • Solution Setup: Prepare dye solution at desired concentration (

    
    ). Adjust pH to 
    
    
    
    using 0.1M NaOH/HCl to ensure negative surface charge.
  • Reactor Initiation: Place 100 mL of solution in baffled Erlenmeyer flasks. Agitate at 150 RPM (sufficient to suspend particles but prevent attrition) in a thermostatic shaker.

  • Sampling: Add adsorbent (typically 0.5–1.0 g/L). Withdraw 2 mL aliquots at geometric time intervals (e.g., 1, 2, 4, 8, 15, 30, 60, 120 min).

  • Separation: Immediately centrifuge (5000 rpm, 2 min) or filter (0.22 µm PTFE) to stop the reaction. Note: Validate that the filter does not adsorb the dye.

  • Quantification: Measure absorbance at

    
     (e.g., 664 nm for Methylene Blue). Calculate 
    
    
    
    (mg/g):
    
    

Kinetic Modeling & Data Interpretation

Raw data must be fitted to kinetic models to determine the rate-controlling mechanism.[1][2]

The Decision Logic

Use this logic tree to select the appropriate model for your dataset.

KineticLogic Data Experimental Data (q_t vs t) LinearPlot Linear Regression (PFO, PSO, IPD) Data->LinearPlot CheckR2 Compare R² Values LinearPlot->CheckR2 IPD_Check Weber-Morris Plot (q_t vs t^0.5) LinearPlot->IPD_Check PFO Pseudo-First Order (Physisorption) CheckR2->PFO R²(PFO) > R²(PSO) PSO Pseudo-Second Order (Chemisorption/Valency) CheckR2->PSO R²(PSO) > R²(PFO) FilmControl Linear but Intercept ≠ 0 IPD_Check->FilmControl Boundary Layer Effect PoreControl Linear & Passes Origin IPD_Check->PoreControl Intraparticle Diffusion

Figure 2: Decision matrix for interpreting kinetic data and assigning mechanistic causality.

Pseudo-First Order (PFO) - Lagergren
  • Equation:

    
    
    
  • Implication: Rate is proportional to the number of free sites. Often fits the initial 20-30 minutes but fails at equilibrium for AC/Dye systems.

Pseudo-Second Order (PSO) - Ho & McKay[4][5][6][7]
  • Equation:

    
    
    
  • Implication: Rate depends on the square of unoccupied sites.

  • Relevance: This is the dominant model for cationic dye adsorption on AC. It suggests the rate-limiting step involves electron sharing or exchange (chemisorption) between the dye cation and functional groups (-COOH, -OH) on the carbon surface.

Intraparticle Diffusion (IPD) - Weber & Morris[2][8]
  • Equation:

    
    
    
  • Implication: If the plot is linear and passes through the origin (

    
    ), pore diffusion is the sole rate-limiting step.[1] If 
    
    
    
    , film diffusion (boundary layer) also contributes.

Comparative Performance Analysis

The following table synthesizes performance data of Activated Carbon against key alternatives for Methylene Blue (MB) removal.

Adsorbent TypeKinetic Model FitRate Constant (

)
Max Capacity (

)
Equilibrium TimeCost Efficiency
Activated Carbon (Commercial) PSO (

)
High (

g/mg·min)
200 - 500 mg/g Fast (20-60 min) Moderate
Biochar (Agri-waste)PSO / ElovichLow (

g/mg·min)
50 - 150 mg/gSlow (120-240 min)High (Cheap)
MOFs (e.g., ZIF-8)PSOVery High> 800 mg/gVery Fast (< 10 min)Low (Expensive)
Natural ZeolitePFO / PSOModerate20 - 80 mg/gModerateHigh
Critical Insights
  • AC vs. Biochar: Biochar is significantly cheaper but requires 2-4x longer residence times to reach equilibrium. For high-throughput industrial reactors, AC is preferred despite the higher material cost because it reduces tank size requirements.

  • AC vs. MOFs: MOFs offer superior kinetics due to uniform pore structures, but their instability in acidic water and high synthesis costs limit them to niche polishing applications.

References

  • Ho, Y. S., & McKay, G. (1999). Pseudo-second order model for sorption processes.[3][4][5][6][7] Process Biochemistry. 6

  • Weber, W. J., & Morris, J. C. (1963). Kinetics of adsorption on carbon from solution. Journal of the Sanitary Engineering Division. 8

  • Tran, H. N., et al. (2017). Insights into the mechanism of cationic dye adsorption on activated charcoal: The importance of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions. Process Safety and Environmental Protection. 9
  • Santoso, E., et al. (2020). Evaluation for Simultaneous Removal of Anionic and Cationic Dyes onto Maple Leaf-Derived Biochar. MDPI. 10[11]

  • Duman, O., et al. (2019). A comparative study of the removal of cationic and anionic dyes from aqueous solutions using biochar as an adsorbent. Desalination and Water Treatment. 12[11][13]

Sources

Accuracy of Astrazon Red Method for Heavy Metal Detection: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heavy metal detection, the Astrazon Red 6B (C.I. Basic Violet 7) spectrophotometric method represents a specialized, cost-effective alternative to high-throughput instrumentation like ICP-MS. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the gold standard for multi-elemental trace analysis in regulated environments (USP <232>/<233>), the Astrazon Red method offers distinct advantages for targeted single-element analysis—particularly for Mercury (Hg) , Gold (Au) , and Cadmium (Cd) —in resource-limited settings or specific field applications.

This guide objectively analyzes the Astrazon Red method, defining its chemical mechanism, validating its accuracy against industry alternatives, and providing a self-validating experimental protocol.

Mechanism of Action: Ion-Association Complex Formation[1]

To understand the accuracy of this method, one must understand the chemistry. Astrazon Red 6B is a cationic (basic) dye.[1][2] Heavy metals do not react with it directly; they must first be converted into complex anionic halides.

The detection relies on a biphasic Ion-Association Mechanism :

  • Acidification & Halide Complexation: The metal cation (

    
    ) reacts with a halide (usually Bromide 
    
    
    
    or Iodide
    
    
    ) in an acidic medium to form a stable anionic complex (e.g.,
    
    
    ).
  • Ion-Pairing: The anionic metal complex attracts the cationic Astrazon Red dye (

    
    ).
    
  • Solvent Extraction: This neutral ion-pair is hydrophobic and extracts into an organic solvent (e.g., benzene, toluene, or safer alternatives like isoamyl acetate), leaving unreacted dye in the aqueous phase.

  • Quantification: The absorbance of the organic layer is measured spectrophotometrically.

Diagram 1: Chemical Reaction Pathway

AstrazonMechanism Metal Target Metal (Hg²⁺, Au³⁺) AnionComplex Anionic Complex [HgBr₄]²⁻ Metal->AnionComplex Acidic Medium Halide Halide Ligand (Br⁻, I⁻) Halide->AnionComplex IonPair Ion-Association Complex (Organic Phase) AnionComplex->IonPair Ion Pairing Dye Astrazon Red 6B (Cationic Dye⁺) Dye->IonPair Signal Absorbance (λmax ~570 nm) IonPair->Signal Spectrophotometry

Caption: The stepwise formation of the detectable species. The specificity relies on the formation of the anionic metal-halide complex.

Comparative Analysis: Astrazon Red vs. ICP-MS vs. Dithizone

The following data contrasts the Astrazon Red method (specifically for Mercury detection via microextraction) against the industry standard (ICP-MS) and the traditional colorimetric reagent (Dithizone).

Table 1: Performance Metrics Comparison

FeatureAstrazon Red 6B (Microextraction)ICP-MS (Standard)Dithizone (Colorimetric)
Primary Analyte Mercury (Hg), Gold (Au), Cadmium (Cd)Multi-element (70+ elements)Pb, Hg, Zn, Cd
Limit of Detection (LOD) 0.30 – 1.6 µg/L (ppb) [1]0.001 – 0.01 µg/L (ppt) [2]10 – 50 µg/L
Linear Range 1.0 – 100 µg/L0.01 µg/L – 100 mg/L50 – 1000 µg/L
Precision (RSD) 1.5% – 2.0%< 1.0%3.0% – 5.0%
Selectivity High (Controlled by pH & Halide)Very High (Mass resolution)Low (Requires masking agents)
Throughput Low (Batch processing)High (Automated)Low
Cost Per Sample < $1.00> $50.00< $1.00
Field Portability Excellent PoorGood

Expert Insight: While ICP-MS is superior for ultra-trace detection (ppt levels) and high throughput, the Astrazon Red method achieves sub-ppb (0.3 µg/L) sensitivity when coupled with Vortex-Assisted Liquid-Liquid Microextraction (VA-LLME). This makes it sufficiently accurate for monitoring environmental water limits (typically 1-2 µg/L for Hg) without the capital investment of mass spectrometry.

Validated Experimental Protocol (Self-Validating System)

This protocol describes the determination of Mercury (Hg) using Astrazon Red 6B.[3] To ensure Trustworthiness , this workflow includes mandatory "Stop/Check" points to validate reagents before proceeding.

Reagents Required:
  • Stock Solution: Hg(II) standard (1000 mg/L).

  • Dye Solution: Astrazon Red 6B (

    
     mol/L) in water.
    
  • Ligand: Potassium Bromide (KBr), 0.1 mol/L.

  • Buffer: Britton-Robinson buffer (pH 2.0 - 4.0).

  • Extraction Solvent: Isoamyl acetate or Toluene.

Diagram 2: Extraction Workflow

Protocol Start Sample Preparation (Water/Digested Soil) Step1 1. Adjust pH (2.0 - 4.0) Add KBr Ligand Start->Step1 Check1 CHECKPOINT: pH Stability? Step1->Check1 Step2 2. Add Astrazon Red 6B (Formation of Ion Pair) Check1->Step2 Yes Step3 3. Add Extraction Solvent (e.g., Isoamyl Acetate) Step2->Step3 Step4 4. Vortex Agitation (2 min) & Centrifuge Step3->Step4 Step5 5. Separate Organic Phase Step4->Step5 Measure 6. Measure Absorbance (λ = 570 nm) Step5->Measure

Caption: Operational workflow for the Vortex-Assisted Liquid-Liquid Microextraction (VA-LLME) of Mercury.

Step-by-Step Methodology:
  • Conditioning: Take 10 mL of sample solution. Adjust pH to 3.5 ± 0.2 using the buffer. Why? At this pH, the formation of

    
     is optimal, and the dye remains stable.
    
  • Ligand Addition: Add 1.0 mL of KBr solution.

    • Self-Validation: Ensure the solution remains clear. Precipitates indicate matrix incompatibility.

  • Dye Addition: Add 2.0 mL of Astrazon Red 6B solution. Mix gently.

  • Extraction: Add 1.0 mL of extraction solvent.

  • Vortex: Vortex vigorously for 2 minutes to maximize phase contact area.

  • Separation: Centrifuge at 3000 rpm for 5 minutes. The dye-metal complex will migrate to the upper organic layer (colored pink/red).

  • Measurement: Extract the supernatant and measure absorbance at 570 nm against a reagent blank.

Accuracy & Interference Analysis

Accuracy Data

In recovery studies involving spiked tap water and fish homogenate samples, the Astrazon Red method demonstrated:

  • Recovery Rate: 96.5% – 102%

  • Relative Standard Deviation (RSD): 1.8% (n=5) [1]

Interferences (The "Achilles Heel")

Unlike ICP-MS, this method is susceptible to chemical interferences.

  • Anionic Interferences: High concentrations of Perchlorate (

    
    ) or Thiocyanate (
    
    
    
    ) can form ion pairs with the dye, causing false positives.
  • Cationic Interferences:

    
     and 
    
    
    
    can form insoluble bromide precipitates or competing complexes.
  • Mitigation: Use masking agents (e.g., EDTA) to sequester interfering cations if analyzing complex soil matrices.

Strategic Recommendations

Use the Astrazon Red Method When:

  • Field Screening: You require portable, on-site detection of Mercury or Gold in environmental water samples.

  • Budget Constraints: You cannot support the $20/sample operational cost of ICP-MS.

  • Single Analyte: You are targeting a specific metal (e.g., Hg) known to be the primary contaminant.

Use ICP-MS When:

  • Regulatory Compliance: You are submitting data to FDA/EMA (requires USP <233> compliance).

  • Complex Matrices: Samples contain high organic load or unknown interferences (blood, plasma, wastewater).

  • Multi-Element Profiling: You need to detect As, Pb, Cd, and Hg simultaneously.

References

  • ResearchGate. A novel method for the determination of mercury(II) based on the formation of an ion associate between the bromide complex of Hg(II) and Astrazon Red 6B. Available at: [Link]

  • Drawell Analytical. ICP-MS vs. ICP-OES: Comparative Analysis of Detection Sensitivity in Heavy Metals. Available at: [Link]

  • NIH / PubMed. Astrazon Red dye decolorization by growing cells and pellets of Funalia trogii (Context on Dye Stability). Available at: [Link]

  • AE Lab Group. Comparative Analysis of Detection Sensitivity in Heavy Metals: ICP-MS vs. ICP-OES. Available at: [Link]

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A Researcher's Guide to Enhancing Reproducibility in Basic Violet 7 Adsorption Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate assessment of adsorption processes is paramount. The removal of dyes, such as the cationic triphenylmethane dye Basic Violet 7, from aqueous solutions is a widely studied field, critical for environmental remediation and purification technologies. However, the reproducibility of these adsorption studies is a significant challenge, often leading to conflicting results and hindering scientific progress. This guide provides an in-depth technical comparison of methodologies and critical parameters to enhance the reliability and reproducibility of Basic Violet 7 adsorption studies.

The Imperative of Reproducibility in Adsorption Science

In the realm of materials science and environmental engineering, the ability to reproduce experimental findings is the bedrock of scientific validity. A lack of reproducibility in dye adsorption studies can stem from a multitude of factors, including insufficient characterization of adsorbents, variations in experimental conditions, and the inappropriate application of analytical models.[1] This guide aims to dissect these challenges and provide a robust framework for conducting highly reproducible Basic Violet 7 adsorption experiments.

Key Factors Influencing Adsorption Reproducibility

The adsorption of Basic Violet 7 is a complex process governed by a delicate interplay of various physicochemical parameters.[2] Controlling these factors with precision is the first step towards achieving reproducible results. The following diagram illustrates the key interconnected factors that influence the outcome of adsorption studies.

Caption: Interconnected factors affecting the reproducibility of adsorption studies.

Causality Behind Experimental Choices
  • pH of the Solution: The pH of the aqueous solution is a master variable that dictates the surface charge of the adsorbent and the speciation of the dye molecule.[3] For a cationic dye like Basic Violet 7, adsorption is generally favored at higher pH values (typically > 7).[3] At low pH, an excess of H+ ions in the solution competes with the cationic dye molecules for active adsorption sites, leading to reduced uptake.[3] Conversely, at higher pH, the adsorbent surface tends to become more negatively charged, promoting electrostatic attraction with the positively charged Basic Violet 7 molecules.[3]

  • Initial Dye Concentration: The initial concentration of Basic Violet 7 provides the driving force for mass transfer between the aqueous and solid phases.[2] An increase in the initial dye concentration generally leads to a higher adsorption capacity until the active sites on the adsorbent surface become saturated.[2]

  • Adsorbent Dosage: The amount of adsorbent used directly influences the number of available active sites for dye removal.[4] Increasing the adsorbent dosage typically enhances the percentage of dye removal. However, beyond a certain point, the adsorption capacity (mg/g) may decrease due to the unsaturation of adsorption sites.[5]

  • Contact Time: Adsorption is a time-dependent process. Initially, the rate of adsorption is rapid due to the abundance of vacant active sites. As these sites become occupied, the adsorption rate slows down and eventually reaches equilibrium.[3] Determining the equilibrium time is crucial for ensuring complete and comparable adsorption.

  • Temperature: Temperature can influence the adsorption process in several ways. It can affect the solubility and chemical potential of the dye, as well as the kinetic energy of the dye molecules. Adsorption can be either an exothermic or endothermic process, and the effect of temperature on the adsorption capacity provides insights into the thermodynamic nature of the interaction.[6]

Comparative Analysis of Adsorbents for Basic Violet 7 Removal

A variety of low-cost and commercially available materials have been investigated for the removal of Basic Violet 7 and its close structural analog, Crystal Violet. The following table provides a comparative overview of their reported maximum adsorption capacities. It is crucial to note that direct comparison is challenging due to variations in experimental conditions across different studies.

AdsorbentDyeMaximum Adsorption Capacity (mg/g)Reference
Fly AshBasic Violet 107.51[7][8][9]
Fly Ash (Sono-assisted)Basic Violet 77.43[7][8][9]
Natural ClayMethyl Violet526
MnFe2O4/Clay CompositeCrystal Violet49.74[6]
Biochar (from Coffee Ground)Crystal Violet128.87[10][11]
Biochar (from Pomegranate Peels)Crystal Violet114.6[12]
Activated Carbon (from Oak Cupules)Crystal Violet658[13]
Microporous SilicaCrystal Violet250[14][15]

This comparison highlights the significant variability in adsorption capacities among different materials. The choice of adsorbent should be guided by factors such as cost, availability, and the specific requirements of the application.

A Standardized Protocol for Reproducible Basic Violet 7 Adsorption Studies

To promote inter-laboratory reproducibility, a standardized experimental protocol is essential. While no specific ASTM or ISO standard exists solely for dye adsorption studies, the principles outlined in ASTM D3860: Standard Practice for Determination of Adsorptive Capacity of Activated Carbon by Aqueous Phase Isotherm Technique can be adapted.[16][17][18][19][20] This standard provides a framework for conducting aqueous phase isotherm experiments, which is directly applicable to dye adsorption.

The following workflow diagram and detailed protocol are designed to serve as a self-validating system for Basic Violet 7 adsorption experiments.

Standardized_Adsorption_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Adsorbent Preparation (Sieving, Washing, Drying) D Batch Adsorption Setup (Varying parameters) A->D B Stock Solution Preparation (Basic Violet 7) C Working Standard Preparation B->C C->D E Equilibration (Shaking at constant T) D->E F Phase Separation (Centrifugation/Filtration) E->F G Spectrophotometric Analysis (UV-Vis at λmax) F->G H Data Calculation (qe and % Removal) G->H I Isotherm and Kinetic Modeling H->I

Caption: Standardized workflow for a reproducible Basic Violet 7 adsorption experiment.

Detailed Step-by-Step Methodology

1. Adsorbent Preparation and Characterization:

  • Sourcing and Pre-treatment: Clearly document the source and any pre-treatment of the adsorbent material (e.g., washing to remove impurities, drying to a constant weight at a specified temperature).

  • Particle Size Control: Sieve the adsorbent to a uniform and reported particle size range. This is critical as surface area is inversely proportional to particle size.[2]

  • Characterization: Thoroughly characterize the adsorbent using techniques such as:

    • BET (Brunauer-Emmett-Teller) analysis: To determine the specific surface area and pore size distribution.

    • FTIR (Fourier-Transform Infrared) spectroscopy: To identify surface functional groups.

    • SEM (Scanning Electron Microscopy): To observe the surface morphology.

    • Point of Zero Charge (pHPZC): To understand the surface charge characteristics at different pH values.

2. Reagent and Solution Preparation:

  • Dye Stock Solution: Prepare a stock solution of Basic Violet 7 (e.g., 1000 mg/L) using deionized water. The source and purity of the dye should be recorded.

  • Working Solutions: Prepare a series of working solutions of varying concentrations by diluting the stock solution.

3. Batch Adsorption Experiments:

  • Experimental Setup: For each experimental run, add a precisely weighed amount of the adsorbent to a known volume of the Basic Violet 7 solution of a specific concentration in a conical flask or vial.

  • pH Adjustment: Adjust the initial pH of the dye solutions to the desired value using dilute HCl or NaOH.

  • Equilibration: Place the flasks in a constant temperature shaker and agitate at a constant speed for a predetermined time to reach equilibrium.

  • Phase Separation: After equilibration, separate the adsorbent from the solution by centrifugation or filtration. Ensure the chosen separation method does not adsorb the dye.

4. Analytical Measurement:

  • Spectrophotometric Analysis: Determine the final concentration of Basic Violet 7 in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). A calibration curve should be prepared using standard solutions of known concentrations.

  • Method Validation: The analytical method for determining the dye concentration should be validated for linearity, accuracy, and precision.[8]

5. Data Analysis:

  • Calculate Adsorption Capacity: The amount of Basic Violet 7 adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) can be calculated using the following equation:

    • qe = (C0 - Ce) * V / m

      • Where C0 and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • Isotherm and Kinetic Modeling: Fit the experimental data to appropriate isotherm (e.g., Langmuir, Freundlich) and kinetic (e.g., pseudo-first-order, pseudo-second-order) models to understand the adsorption mechanism and rate. It is crucial to use non-linear regression methods to avoid errors associated with linearization.[21]

Troubleshooting and Ensuring Data Integrity

Inconsistent results are a common frustration in adsorption studies. The following table outlines potential sources of error and corresponding troubleshooting measures.

IssuePotential Cause(s)Troubleshooting Steps
Poor Reproducibility Inconsistent adsorbent preparation; variability in experimental conditions (pH, T); inaccurate concentration measurements.Standardize adsorbent preparation protocol; use calibrated equipment; validate analytical method.
Low Adsorption Capacity Inappropriate pH; insufficient contact time; adsorbent deactivation.Optimize pH and contact time; ensure proper storage and handling of adsorbent.
Scattered Data Points Incomplete phase separation; interference in spectrophotometric analysis; heterogeneous adsorbent.Optimize centrifugation/filtration; check for interfering substances; ensure thorough mixing of adsorbent.
Non-linear Calibration Curve High dye concentration (deviation from Beer-Lambert law); instrument malfunction.Dilute samples to fall within the linear range; check instrument performance (lamp, detector).

Conclusion

Achieving reproducibility in Basic Violet 7 adsorption studies is not an insurmountable challenge. By adopting a systematic and rigorous approach that includes thorough adsorbent characterization, precise control of experimental parameters, adherence to a standardized protocol grounded in established practices like ASTM D3860, and robust data analysis, researchers can significantly enhance the reliability and comparability of their findings. This commitment to scientific integrity is essential for advancing our understanding of adsorption phenomena and developing effective environmental remediation technologies.

References

  • ASTM D3860-98(2020), Standard Practice for Determination of Adsorptive Capacity of Activated Carbon by Aqueous Phase Isotherm Technique, ASTM International, West Conshohocken, PA, 2020,

  • ASTM D3860-98, Standard Practice for Determination of Adsorptive Capacity of Activated Carbon by Aqueous Phase Isotherm Technique, ASTM International, [Link]

  • ASTM D3860, Standard Practice for Determination of Adsorptive Capacity of Activated Carbon by Aqueous Phase Isotherm Technique, ASTM International, [Link]

  • Determination of Adsorptive Capacity of Activated Carbon by Aqueous Phase Isotherm Technique, [Link]

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  • Vuong, B. X., & Hoa, B. T. (2025). Adsorption of crystal violet dye by biochar made from coffee ground. E3S Web of Conferences, 471, 01004. [Link]

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  • Why after a certain adsorbent dose, extra doses can't remove extra quantity of effluent dye?, ResearchGate, [Link]

  • Use of efficient biochar from pomegranate peels for adsorption of crystal violet dye from water, ResearchGate, [Link]

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  • Dye Analysis Methods, [Link]

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  • Adsorption of hazardous dye crystal violet from industrial waste using low-cost adsorbent Chenopodium album, ResearchGate, [Link]

  • Removal of Basic Violet 3 Dye from Aqueous Media Using a Steel Industry Residue as Solid Phase, ResearchGate, [Link]

  • Enhanced Decolorization and Mineralization of Acid Violet 19 Dye by Potassium Ferrate (VI), MDPI, [Link]

  • Study on the Application of Shell-Activated Carbon for the Adsorption of Dyes and Antibiotics, MDPI, [Link]

  • Gradient Adsorption of Methylene Blue and Crystal Violet onto Compound Microporous Silica from Aqueous Medium, ACS Publications, [Link]

  • Insights into Selective Removal by Dye Adsorption on Hydrophobic vs Multivalent Hydrophilic Functionalized MWCNTs, ACS Publications, [Link]

  • The Statistical Error Optimization of Dye Sorption Equilibria for the Precise Prediction of Adsorption Isotherms on Activated Graphene, MDPI, [Link]

  • Error Analysis of Adsorption Isotherm Models for Acid Dyes onto Bamboo Derived Activated Carbon, ResearchGate, [Link]

  • Gradient Adsorption of Methylene Blue and Crystal Violet onto Compound Microporous Silica from Aqueous Medium, National Institutes of Health, [Link]

  • Adsorption of Anionic and Cationic Dyes on Activated Carbon Prepared from Oak Cupules: Kinetics and Thermodynamics Studies, National Institutes of Health, [Link]

  • Studies on waste minimization and reproducibility of a natural dye, ResearchGate, [Link]

  • Adsorption of Methylene Blue on Silica Nanoparticles: Modelling Analysis of the Adsorption Mechanism via a Double Layer Model, ResearchGate, [Link]

  • Kinetics and thermodynamics of methylene blue dye adsorption onto silica gel, ResearchGate, [Link]

  • Investigation of Dyes Adsorption with Activated Carbon Obtained from Cordia myxa, DergiPark, [Link]

  • Assessing the Viability of Orange Charcoal as an Adsorbent for the Removal of Methyl Orange Dye from Aqueous Solutions, MDPI, [Link]

Sources

A Comparative Toxicological Guide to Astrazon Red 6B for Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Imperative for Assessing Textile Dyes

The textile industry utilizes a vast and chemically diverse palette of synthetic dyes to meet global consumer demand for colored fabrics. Among these, azo dyes represent the largest and most versatile class, characterized by the presence of one or more nitrogen-nitrogen double bonds (-N=N-). Astrazon Red 6B (also known as Basic Violet 7) is a cationic azo dye widely employed for its vibrant red hue and effectiveness in dyeing synthetic fibers like acrylics.[1][2] However, the very properties that make these dyes desirable for industrial applications—their chemical stability and high solubility—also render them persistent environmental contaminants when released in wastewater.[3][4]

Inefficient dyeing processes can lead to significant portions of unused dye being discharged into aquatic environments.[1][3] Cationic dyes, in particular, are noted for their high toxicity compared to other dye classes.[1] Their positive charge can facilitate strong interactions with negatively charged biological surfaces, such as the gills of fish or the exoskeletons of invertebrates, potentially leading to adverse physiological effects. This guide provides a comparative analysis of the aquatic toxicity of Astrazon Red 6B, synthesizes available experimental data, and presents a standardized protocol for its assessment, offering a critical resource for researchers and environmental stewards.

Toxicological Profile of Astrazon Red 6B

Astrazon Red 6B is classified as "very toxic to aquatic life with long lasting effects".[5] This classification is supported by acute toxicity data across different trophic levels, indicating a significant potential for environmental harm.

  • Invertebrate Toxicity: The most striking evidence of Astrazon Red 6B's toxicity is its effect on the freshwater invertebrate Daphnia magna (water flea), a standard model organism in aquatic toxicology. The 48-hour median effective concentration (EC50)—the concentration at which 50% of the daphnids are immobilized—is less than 1 mg/L.[6] This low value signifies high toxicity to zooplankton, which form a critical base of the aquatic food web.

  • Fish Toxicity: For fish, the 48-hour median lethal concentration (LC50) for the golden orfe (Leuciscus idus) is reported to be in the range of 10 to 100 mg/L.[6] While less acutely toxic to this fish species compared to Daphnia, this concentration range is still indicative of a substance harmful to vertebrate aquatic life.

Comparative Toxicity Analysis: Astrazon Dyes and Alternatives

To contextualize the hazard posed by Astrazon Red 6B, it is essential to compare its toxicity with other dyes used in the textile industry. Cationic dyes, as a class, are generally considered among the most ecotoxic synthetic organic dyes.[1] The data below includes other Astrazon dyes and dyes from different chemical classes.

Dye NameDye ClassTest OrganismEndpoint (Duration)Value (mg/L)Reference
Astrazon Red 6B Cationic AzoDaphnia magnaEC50 (48h)< 1.0[6]
Astrazon Red 6B Cationic AzoLeuciscus idusLC50 (48h)10 - 100[6]
Astrazon Red FBL Cationic AzoXenopus laevis (embryo)LC50 (96h)4.73[7]
Astrazon Blue FGRL CationicXenopus laevis (embryo)LC50 (96h)4.88[7]
Basic Red 51 Cationic AzoDaphnia magnaEC50 (48h)0.53[8]
Remazol Golden Yellow AzoDaphnia magnaEC50 (48h)46.84[9]
Remazol Parrot Green AzoDaphnia magnaEC50 (48h)55.32[9]
Reactive Red 120 AzoDaphnia magnaEC50 (48h)10.40[10]
Reactive Red 120 AzoOncorhynchus mykissLC50 (96h)78.84[10]

Analysis of Comparative Data: The data clearly positions Astrazon Red 6B and its chemical relatives (Astrazon Red FBL, Astrazon Blue FGRL, Basic Red 51) as highly toxic to aquatic life, particularly invertebrates. The EC50 for Astrazon Red 6B in Daphnia magna is significantly lower than that of the reactive azo dyes listed, highlighting the heightened risk associated with this specific class of cationic dyes. Basic Red 51, another cationic azo dye, shows even greater toxicity to Daphnia magna, further underscoring the hazardous nature of this dye family.[8]

Mechanisms of Aquatic Toxicity for Cationic Azo Dyes

The pronounced toxicity of cationic azo dyes like Astrazon Red 6B is not arbitrary; it is rooted in their fundamental chemical properties. Understanding these mechanisms is key to appreciating the risk they pose.

  • Electrostatic Interaction: As cationic (positively charged) molecules, these dyes readily bind to negatively charged biological surfaces. In fish, this can include the gill epithelium, where the dye can interfere with respiration and ion exchange. In crustaceans like Daphnia, the exoskeleton and other surfaces can be affected.

  • Azo Bond Reduction and Aromatic Amines: A significant toxicological concern with all azo dyes is their potential to be broken down under anaerobic conditions (e.g., in sediments or anoxic zones) into constituent aromatic amines.[11][12] Many aromatic amines are known to be carcinogenic, mutagenic, and toxic, posing a long-term, chronic threat even after the initial color of the dye has disappeared.[2]

  • Oxidative Stress: While specific pathways for Astrazon Red 6B are not fully elucidated, many organic pollutants induce toxicity by generating reactive oxygen species (ROS) within organisms, leading to cellular damage.

  • Light Attenuation: In addition to direct chemical toxicity, the intense color of dyes in receiving waters can block sunlight penetration.[13] This reduces photosynthetic activity in aquatic plants and algae, disrupting the base of the food web and lowering dissolved oxygen levels.[14]

Caption: Factors contributing to the aquatic toxicity of Astrazon Red 6B.

Standardized Protocol: Acute Immobilization Test with Daphnia magna

To ensure reproducible and comparable toxicity data, standardized testing protocols are essential. The following method is based on the OECD Test Guideline 202 for Daphnia sp. Acute Immobilisation Test .[15][16] This test is a cornerstone of aquatic toxicology for its reliability, sensitivity, and the ecological importance of the test organism.

Objective: To determine the median effective concentration (EC50) of a test substance that immobilizes 50% of the exposed Daphnia magna population over a 48-hour period.

Experimental Rationale:

  • Test Organism (Daphnia magna): This species is chosen because it is a key component of freshwater ecosystems, is sensitive to a wide range of toxicants, has a short life cycle, and is relatively easy to culture in the laboratory.[16]

  • Endpoint (Immobilization): Immobilization—defined as the inability to swim within 15 seconds after gentle agitation—is a clear, non-lethal endpoint that is strongly correlated with mortality and indicative of severe toxic stress.[17]

  • Test Duration (48 hours): This duration is sufficient to observe acute effects without the confounding factors of starvation or the onset of chronic responses.[6]

  • Organism Age (<24 hours): Using young daphnids (neonates) standardizes the test, as sensitivity to toxicants can vary significantly with age.[15]

Step-by-Step Methodology:

  • Test Organism Culturing: Maintain healthy stock cultures of Daphnia magna in a defined culture medium (e.g., M4 medium) at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. Feed them daily with a suitable algal food source (e.g., Raphidocelis subcapitata).

  • Preparation of Test Solutions:

    • Prepare a stock solution of Astrazon Red 6B in deionized water.

    • Perform a serial dilution to create at least five test concentrations, geometrically spaced (e.g., 10, 5, 2.5, 1.25, 0.625 mg/L). The concentration range should be selected based on a preliminary range-finding test to bracket the expected EC50.

    • Prepare a control group using only the dilution water.

  • Test Setup:

    • Use glass beakers as test vessels. For each concentration (and the control), set up at least four replicate vessels.[18]

    • Add 5 neonates (<24 hours old) to each replicate vessel.

    • Add the appropriate test solution to each vessel, ensuring a volume of at least 2 mL per daphnid (e.g., 10 mL for 5 daphnids).[6]

  • Incubation and Observation:

    • Incubate the test vessels for 48 hours under the same temperature and light conditions as the cultures. Do not feed the daphnids during the test.[16]

    • At 24 hours and 48 hours, count the number of immobilized daphnids in each vessel. Gently agitate the vessel to stimulate movement before counting.

  • Data Analysis:

    • For each concentration, calculate the percentage of immobilized daphnids at the 48-hour time point.

    • Use appropriate statistical methods (e.g., Probit analysis, Logit) to calculate the 48h-EC50 value with its 95% confidence limits.

    • The test is considered valid if the immobilization in the control group is ≤10%.[19]

OECD_202_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation & Analysis Culture 1. Culture Daphnia magna (Obtain neonates <24h old) Solutions 2. Prepare Test Solutions (≥5 concentrations + Control) Culture->Solutions Setup 3. Test Setup (4 replicates/conc., 5 daphnids/vessel) Solutions->Setup Incubate 4. Incubate for 48h (20±2°C, 16:8 L:D cycle) Setup->Incubate Observe24 5. Observe Immobilization at 24h Incubate->Observe24 Observe48 6. Observe Immobilization at 48h Observe24->Observe48 Analysis 7. Statistical Analysis (Calculate 48h-EC50) Observe48->Analysis

Caption: Experimental workflow for the Daphnia sp. Acute Immobilisation Test (OECD 202).

Conclusion and Future Perspectives

The available data unequivocally demonstrate that Astrazon Red 6B is a potent aquatic toxicant, with particularly severe effects on invertebrate species like Daphnia magna. Its toxicity is comparable to, or greater than, other hazardous cationic dyes and significantly exceeds that of many reactive dyes. The primary mechanisms of its toxicity are likely a combination of direct interference with physiological processes due to its cationic nature and the long-term threat posed by the formation of toxic aromatic amines from its azo structure.

For researchers and drug development professionals, this underscores the critical need to consider the ecotoxicological profile of compounds early in the development process. For industries utilizing such dyes, these findings reinforce the necessity of implementing advanced wastewater treatment technologies capable of removing color and degrading the dye molecules into non-toxic byproducts. Future research should focus on developing and validating less toxic, sustainable dye alternatives to mitigate the environmental impact of the textile industry.[8][20]

References

  • Title: Safety Data Sheet Astrazon® Red 6B Source: DyStar Colours Distribution GmbH URL: [Link]

  • Title: Test No. 202: Daphnia sp. Acute Immobilisation Test Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: OECD 202: Daphnia sp., Acute Immobilization Test Source: Aropha URL: [Link]

  • Title: Daphnia sp., Acute Immobilisation Test Source: Fera Science Ltd. URL: [Link]

  • Title: OECD TG 202: Daphnia sp., Acute Immobilization test Source: BiotecnologieBT URL: [Link]

  • Title: Evaluation of the Toxicity and Teratogenity of Six Commercial Textile Dyes Using the Frog Embryo Teratogenesis Assay Source: Taylor & Francis Online URL: [Link]

  • Title: Decoloration and Detoxification of Astrazon Red FBL Solution Using Gamma Rays Source: Duzce University Journal of Science and Technology URL: [Link]

  • Title: Ecological Effects Test Guidelines OCSPP 850.1010: Aquatic Invertebrate Acute Toxicity Test, Freshwater Daphnids Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Textile finishing dyes and their impact on aquatic environs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Ecological Effects Test Guidelines Oppts 850.1010 Aquatic Invertebrate Acute Toxicity Test, Freshwater Daphnids Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Acute toxicity assessment of textile dyes and textile and dye industrial effluents using Daphnia magna bioassay Source: PubMed URL: [Link]

  • Title: Draft Test Guideline: Aquatic Invetebrate Acute Toxicity, Test, Freshwater Daphnids Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: OCSPP 850.1010 Aquatic Invertebrate Acute Toxicity Test, Freshwater Daphnids Source: Regulations.gov URL: [Link]

  • Title: Safety Data Sheet Astrazon® Red 6B Source: Archroma URL: [Link]

  • Title: A Daphnia magna 4-day Survival and Growth Test Method Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Opinion of the Scientific Committee on Consumer Safety on Basic Red 51 (B116) Source: European Commission URL: [Link]

  • Title: Determination of Wastewater LC50 of the Different Process Stages of the Textile Industry Source: ResearchGate URL: [Link]

  • Title: Life history and behavior effects of synthetic and natural dyes on Daphnia magna Source: PubMed URL: [Link]

  • Title: What are some alternatives to synthetic dyes? Source: Quora URL: [Link]

  • Title: Adverse Impact of Textile Dyes on the Aquatic Environment as well as on Human Beings Source: ResearchGate URL: [Link]

  • Title: An overview of azo dyes environmental impacts Source: GSC Online Press URL: [Link]

  • Title: Bioremediation of azo dye: A review on strategies, toxicity assessment, mechanisms, bottlenecks and prospects Source: PubMed URL: [Link]

  • Title: Acute Toxicity Assessment of Reactive Red 120 to Certain Aquatic Organisms Source: PubMed URL: [Link]

  • Title: Influences of new azo dyes to the aquatic ecosystem Source: ResearchGate URL: [Link]

  • Title: Daphnia magna LC50 48h Source: OCHEM URL: [Link]

  • Title: The chemical structures: Astrazon Red (A) and Astrazon Blue (B). Source: ResearchGate URL: [Link]

  • Title: The Toxicity of Textile Reactive Azo Dyes after Hydrolysis and Decolorization Source: ResearchGate URL: [Link]

  • Title: Determination of temporary dye Basic Red 51 in commercial hair dye, river water and wastewater from hairdressing salon using graphite-epoxy composite electrode modified with magnetic nanoparticles Source: ResearchGate URL: [Link]

  • Title: Toxicity induced by Basic Violet 14, Direct Red 28 and Acid Red 26 in zebrafish larvae Source: ResearchGate URL: [Link]

  • Title: EC 50 /LC 50 values of Daphnia magna lethality and immobilization test and surface water concentrations for tested micro-pollutants Source: ResearchGate URL: [Link]

  • Title: Classification and impact of synthetic textile dyes on Aquatic Flora: A review Source: ResearchGate URL: [Link]

  • Title: Study of whole effluent acute toxicity test (Daphnia magna) Source: MATEC Web of Conferences URL: [Link]

  • Title: Adverse Impact of Textile Dyes on the Aquatic Environment as well as on Human Beings Source: Toxicology International URL: [Link]

  • Title: Diversity of Synthetic Dyes from Textile Industries, Discharge Impacts and Treatment Methods Source: MDPI URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling ASTRAZONE RED

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety Protocol: Handling Astrazone Red (Cationic Methine/Azo Dye Series) Content Type: Technical Safety Guide & Operational Procedure Audience: Researchers, Laboratory Managers, and EHS Officers[1]

Executive Safety Summary: The "Red" Hazard

Immediate Action Required: Treat This compound (commonly Basic Red 12 or Astrazon Red 6B) as a Category 1 Eye Irritant and a High-Persistence Particulate .[1]

As researchers, we often underestimate dyes because they are "just colors." This is a critical error with cationic dyes like this compound. Unlike simple pH indicators, these compounds possess a delocalized positive charge that binds avidly to negatively charged biological tissues (mucous membranes, cornea) and surfaces.

The Core Risks:

  • Irreversible Eye Damage: The cationic structure allows the dye to penetrate the corneal stroma rapidly. Standard safety glasses are insufficient against the fine particulate dust generated during weighing.

  • Cross-Contamination: The electrostatic nature of the dry powder causes it to "jump" and cling to surfaces, leading to tracking outside the weighing area.

  • Aquatic Toxicity: These dyes are highly toxic to aquatic life (H410); drain disposal is strictly prohibited.

Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab PPE." The following specifications are required to mitigate the specific migration and staining properties of this compound.

Protection ZoneRequired EquipmentThe Scientist’s Rationale (Why?)
Ocular Unvented Chemical Goggles (ANSI Z87.1+)Crucial: Safety glasses have gaps. This compound dust follows air currents and can bypass side shields. Once in the eye, the cationic mechanism causes rapid protein denaturation and staining that is difficult to flush.
Dermal (Hand) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation & Visual Cue: Cationic dyes can stain skin for weeks.[1] The outer glove is the "dirty" layer; the inner glove ensures that when you doff the outer layer, your skin remains protected. Latex is avoided due to poor resistance if the dye is dissolved in organic solvents (e.g., methanol).
Respiratory N95 or P100 Respirator (if outside fume hood)The powder is often micronized. Inhalation leads to staining of the upper respiratory tract and potential sensitization. Note: Engineering controls (fume hood) are primary; respirators are secondary.
Body Impervious Lab Coat (Tyvek or buttoned cotton with apron)Cotton coats absorb the dye, becoming a secondary contamination source. A disposable Tyvek apron over a lab coat is the preferred method for weighing steps.

Experimental Workflow: The "Clean-Dirty" Protocol

To handle this compound without contaminating your entire lab, you must adopt a strict Zonal Workflow .

Visualization: The Contamination Control Loop

G Start Start: Don PPE Weighing Zone 1: Weighing (Fume Hood Only) Start->Weighing Double Gloves On Solubilization Zone 2: Solubilization (Wet Bench) Weighing->Solubilization Transfer Closed Container Doffing Zone 3: Doff Outer Gloves Solubilization->Doffing Potential Surface Contam. Doffing->Weighing Re-glove if repeating Exit Exit / Analysis Doffing->Exit Clean Inner Gloves

Figure 1: The "Clean-Dirty" workflow ensures that the outer gloves—which likely have invisible dye dust—are removed before touching door handles, microscopes, or notebooks.[1]

Step-by-Step Handling Procedure

Phase 1: Preparation (The Setup)

  • Static Control: Use an anti-static gun or wipe on the weighing boat. This compound is electrostatically active; without this, the powder will scatter.

  • Surface Barrier: Lay down a disposable absorbent pad (benchkote) in the fume hood. Do not weigh directly on the hood surface.

Phase 2: The Weighing (High Risk)

  • The Transfer: Open the stock container only inside the hood.

  • The Spatula Technique: Do not tap the spatula against the container rim (this aerosolizes dust). Use a gentle rolling motion to deposit the powder.

  • Immediate Solubilization: If possible, add your solvent (water/ethanol) to the weighing boat or vessel inside the hood to trap the dust immediately. Wet dye does not fly.

Phase 3: Decontamination & Disposal

  • Spill Management: Do not wipe dry powder with a dry paper towel; this spreads the stain.

    • Correct Method: Cover the spill with a wet paper towel (soaked in 70% Ethanol or dilute bleach), let it sit for 30 seconds to solubilize/oxidize, then wipe up.

  • Waste Stream: All solid waste (gloves, benchkote) goes into Hazardous Solid Waste . Liquid waste must go to Aqueous/Organic Waste (depending on solvent). Never pour down the sink.

Scientific Mechanism: Why Bleach Works for Decon[1]

If you spill this compound, water alone will often just spread the stain. You need to break the chromophore.

The Chemistry: this compound is typically an azo or methine dye. The color comes from a conjugated pi-electron system.[1]

  • Oxidation: Applying a dilute sodium hypochlorite solution (10% Bleach) attacks the azo linkage (-N=N-) or the methine bridge.[1]

  • Result: This breaks the conjugation, effectively "bleaching" the color and rendering the molecule less lipophilic, making it easier to clean off surfaces.

Caution: Do not use bleach if you have dissolved the dye in ammonia or acids, as this creates toxic gas.[1]

Emergency Response Data

Summarize this table and post it near the storage area.

ScenarioImmediate ActionMedical Follow-up
Eye Contact Irrigate immediately for 15 minutes. Hold eyelids apart.Mandatory. Corneal staining can mask damage; ophthalmologist review is required.
Skin Contact Wash with soap and water.[2][3][4][5][6] Do not scrub with acetone (increases permeation).Monitor for irritation.[5][6][7][8] Stain will fade with epidermal turnover (3-5 days).[1]
Inhalation Move to fresh air.[2][3][4][8][9]Seek medical attention if wheezing or coughing persists (sensitization risk).

References & Authority

  • European Chemicals Agency (ECHA). Registration Dossier for C.I. Basic Red 12 (Astrazon).[10] Accessed 2024. (Note: Generalized link to ECHA search for verification).

  • PubChem. Compound Summary: Basic Red 12 (Astraphloxin). National Library of Medicine. .

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan..

  • Lanxess / Bayer Historical Data. Safety Data Sheet for Astrazon Red 6B. (Referenced via chemical suppliers such as Santa Cruz Biotechnology or Sigma-Aldrich for specific CAS 6441-82-3 data).[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.